CEP-11981 tosylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
CAS 编号 |
901128-79-8 |
|---|---|
分子式 |
C35H35N7O4S |
分子量 |
649.8 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |
InChI |
InChI=1S/C28H27N7O.C7H8O3S/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32);2-5H,1H3,(H,8,9,10) |
InChI 键 |
OCCDXAYTEKPNMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CEP-11981 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor properties. Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases crucial for tumor angiogenesis and growth, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor (TEK). This document provides a comprehensive overview of the preclinical and clinical data elucidating the mechanism of action of this compound, presented in a format tailored for researchers and drug development professionals. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological activity.
Core Mechanism of Action: Inhibition of Key Angiogenic Pathways
This compound exerts its anti-tumor effects primarily through the inhibition of critical signaling pathways involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. The compound selectively targets and binds to the ATP-binding sites of several receptor tyrosine kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.
The principal targets of CEP-11981 are the VEGFR family (VEGFR1, VEGFR2, and VEGFR3) and the Tie2 receptor.[1][2][3] The VEGF/VEGFR pathway is a central regulator of angiogenesis, promoting endothelial cell proliferation, migration, and survival.[2] The angiopoietin/Tie2 signaling axis is also critical for vascular maturation and stability.[2] By simultaneously inhibiting these pathways, CEP-11981 provides a comprehensive blockade of tumor-induced angiogenesis.
Additionally, CEP-11981 has been shown to inhibit other kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1), proto-oncogene c-SRC, and Aurora A, which may contribute to its overall anti-tumor activity.
Signaling Pathway Inhibition
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: Signaling pathways inhibited by this compound.
Quantitative Data Presentation
In Vitro Kinase Inhibition
The inhibitory activity of CEP-11981 against a panel of purified recombinant kinases was determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| VEGFR1 (Flt-1) | 3 ± 1 |
| VEGFR2 (KDR) | 4 ± 1 |
| Tie2 (TEK) | 22 ± 6 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
| Data from a conference abstract.[1] |
In Vitro Anti-Angiogenic Activity
The functional consequence of kinase inhibition was assessed in various in vitro models of angiogenesis.
| Assay | Cell Type | Stimulant | EC50 (nM) |
| Endothelial Cell Proliferation, Chemotaxis, Migration, and Survival | Human and Murine Endothelial Cells | VEGF-A, -C, -D, Angiopoietin-1, FGF2 | 4 ± 1 |
| Microvessel Outgrowth and Branching | Primary Rat Aortic Ring Explants | Not Applicable | 4 ± 1 |
| Data from a conference abstract.[1] |
Preclinical In Vivo Anti-Tumor Efficacy
CEP-11981 has demonstrated significant, dose-related anti-tumor activity in a variety of human tumor xenograft models.
| Tumor Model | Cell Line | Host | Dosing Regimen | Outcome | Reference |
| Urothelial Carcinoma | RT4 | Murine | 5 mg/kg, p.o., daily | Significant tumor growth arrest (p<0.05) | [4] |
| Colon Carcinoma | CT-26 | Murine | qd and bid, p.o. | Significant tumor growth inhibition and regressions | [1] |
| Leukemia | P388 | Murine | qd and bid, p.o. | Significant anti-tumor efficacy | [1] |
| Glioblastoma (orthotopic) | Human | Murine | Chronic bid, p.o. (in combination with temozolomide) | Increased median survival (253 vs. 160 days, p=0.04) | [1] |
| p.o. = oral administration; qd = once daily; bid = twice daily. |
Phase I Clinical Trial Results
A Phase I, open-label, dose-escalation study was conducted in patients with advanced, relapsed, or refractory solid tumors.
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 97.4 mg/m² |
| Dose-Limiting Toxicities (DLTs) at 126.6 mg/m² | Grade 4 neutropenia (n=1), Grade 3 T-wave inversion with chest heaviness and fatigue (n=1) |
| Most Frequent Adverse Events (any grade) | Fatigue, nausea, diarrhea, decreased appetite, abdominal pain, back pain, vomiting, constipation, headache, dizziness, dyspnea |
| Clinical Response | No complete or partial responses |
| Stable Disease (≥ 6 weeks) | 44% of patients |
| Data from the Phase I clinical trial publication.[5][6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Illustrative Protocol)
The following protocol describes a typical biochemical assay to determine the IC50 of a test compound against a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human kinases, a generic tyrosine kinase substrate, and ATP are prepared in a kinase assay buffer. CEP-11981 is serially diluted in DMSO.
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a microplate.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature to allow for substrate phosphorylation.
-
Signal Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a commercial kit (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition relative to a vehicle control is calculated for each concentration of CEP-11981. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Endothelial Cell Proliferation Assay (Illustrative Protocol)
This protocol outlines a method to assess the effect of a test compound on the proliferation of endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Cell Seeding: HUVECs are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of CEP-11981.
-
Incubation: Cells are incubated for 72 hours to allow for proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the stimulated control. The EC50 value is determined by non-linear regression analysis.
Human Tumor Xenograft Study (Illustrative Protocol)
The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study.
Caption: Workflow for a human tumor xenograft study.
Methodology:
-
Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Establishment and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: CEP-11981 is administered orally at various doses, typically once or twice daily. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured regularly. The primary efficacy endpoint is often tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical or western blot analysis of biomarkers related to angiogenesis (e.g., CD31, p-VEGFR2, TIE2) and apoptosis (e.g., cleaved caspase-3).
Conclusion
This compound is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key angiogenic pathways, including VEGFR and Tie2. Preclinical studies have demonstrated its ability to inhibit endothelial cell function and suppress tumor growth in a variety of cancer models. A phase I clinical trial has established its safety profile and maximum tolerated dose in patients with advanced solid tumors. Although further clinical development by the original sponsor has ceased, the data presented in this guide provide a comprehensive understanding of the biological activity of CEP-11981 and may inform future research in the field of anti-angiogenic cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of CEP-11981 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981 tosylate is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor properties. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its inhibitory activity, and visual representations of its mechanism of action and experimental workflows.
Discovery and Rationale
CEP-11981 was identified as a promising anti-cancer agent through a research program focused on developing inhibitors of key signaling pathways involved in tumor angiogenesis and growth.[1] It is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Tie-2 (TEK), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1] The rationale behind targeting multiple angiogenic pathways is to overcome the resistance mechanisms that can arise from the inhibition of a single pathway. By simultaneously blocking the VEGFR and Tie-2 signaling cascades, CEP-11981 aims to provide a more comprehensive and durable anti-angiogenic effect, thereby inhibiting tumor growth and metastasis.[1]
Biological Activity and Data
CEP-11981 demonstrates potent inhibitory activity against several key tyrosine kinases involved in angiogenesis and tumor progression. The half-maximal inhibitory concentrations (IC50) for CEP-11981 against various kinases are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR1/Flt-1 | 3 |
| VEGFR2/KDR | 4 |
| Tie-2 | 22 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Table 1: In vitro inhibitory activity of CEP-11981 against key tyrosine kinases.
In a Phase I clinical trial in patients with advanced, relapsed, or refractory solid tumors, the maximum tolerated dose (MTD) of CEP-11981 was determined to be 97.4 mg/m². Dose-limiting toxicities included grade 4 neutropenia and grade 3 T-wave inversion with chest heaviness and fatigue. While no complete or partial responses were observed, 44% of patients achieved stable disease.
| Clinical Trial Parameter | Value |
| Phase | I |
| Patient Population | Advanced, relapsed, or refractory solid tumors |
| Maximum Tolerated Dose (MTD) | 97.4 mg/m² |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 T-wave inversion with chest heaviness and fatigue |
| Efficacy | 44% of patients achieved stable disease |
Table 2: Summary of Phase I clinical trial data for CEP-11981.
Signaling Pathways
CEP-11981 exerts its anti-angiogenic effects by inhibiting the VEGFR and Tie-2 signaling pathways.
References
CEP-11981 Tosylate: A Technical Guide for Drug Development Professionals
Introduction: CEP-11981 tosylate is the salt form of CEP-11981, an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and antineoplastic activities. Developed as a novel oncology therapeutic, it targets key receptor tyrosine kinases that play essential and non-redundant roles in tumor angiogenesis and vascular maintenance. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and biological activity, intended for researchers and scientists in the field of drug development.
Chemical Structure and Properties
CEP-11981 is an indolocarbazole derivative. The tosylate salt form enhances its formulation properties.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²¹]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |
| Synonyms | ESK981 tosylate, BOL 303213X tosylate |
| Molecular Formula | C₃₅H₃₅N₇O₄S[1] |
| Molecular Weight | 649.76 g/mol [1][2] |
| CAS Number | 901128-79-8[1] |
| Chirality | Achiral[2] |
| InChI Key | OCCDXAYTEKPNMM-UHFFFAOYSA-N[2] |
| SMILES | CC(C)Cn1c2ccc(cc2c3c4CNC(=O)c4c-5c(CCc6c5cn(C)n6)c31)Nc7ncccn7.Cc1ccc(cc1)S(=O)(=O)O[2] |
| Free Base Formula | C₂₈H₂₇N₇O[2] |
| Free Base M.W. | 477.56 g/mol [2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Physical Appearance | Data not publicly available. |
| Melting Point | Data not publicly available. |
| Solubility | Data not publicly available. A formulation for oral gavage in mice has been described as a solution in DMSO, PEG300, Tween-80, and saline. |
| Storage Conditions | Store dry and dark. Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C. Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month). |
Mechanism of Action
CEP-11981 is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases crucial for angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), the TIE2 receptor (Tyrosine kinase with Immunoglobulin and EGF-like domains 2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[3]
By simultaneously inhibiting the VEGFR and TIE2 pathways, CEP-11981 disrupts two synergistic and critical signaling cascades for vascular development.[3] The VEGF pathway is a primary driver of endothelial cell proliferation, migration, and survival, while the Angiopoietin/TIE2 axis is crucial for vessel maturation, stability, and maintenance.[3] This dual inhibition may lead to a more comprehensive blockade of tumor-induced angiogenesis.
References
- 1. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphangiogenesis requires Ang2/Tie/PI3K signaling for VEGFR3 cell-surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to the Target Profile of CEP-11981 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with significant anti-angiogenic and anti-tumor properties.[1][2][3][4] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth, namely Vascular Endothelial Growth Factor Receptors (VEGFRs), TEK Receptor Tyrosine Kinase (TIE-2), and Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a comprehensive overview of the target profile of CEP-11981, including its inhibitory activity, the signaling pathways it modulates, and detailed methodologies for its preclinical evaluation.
Core Target Profile and Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of kinases implicated in angiogenesis and oncogenesis. The primary targets are VEGFR-1, VEGFR-2, TIE-2, and FGFR1. Additionally, it shows activity against other kinases, indicating a broader inhibitory profile.
Quantitative Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) for CEP-11981 against its primary and selected off-target kinases are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| TIE-2 | 22 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
| Data compiled from preclinical studies.[5] |
Signaling Pathways Modulated by CEP-11981
CEP-11981 exerts its anti-tumor and anti-angiogenic effects by concurrently inhibiting multiple critical signaling pathways.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis. CEP-11981's inhibition of VEGFR-1 and VEGFR-2 blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.
TIE-2 Signaling Pathway
The TIE-2 receptor and its angiopoietin ligands are critical for vascular maturation and stability. Inhibition of TIE-2 by CEP-11981 disrupts these processes, further contributing to its anti-angiogenic effects.
FGFR1 Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway is also involved in angiogenesis and tumor cell proliferation. CEP-11981's inhibition of FGFR1 provides an additional mechanism for its anti-cancer activity.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the target profile of CEP-11981.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of CEP-11981 against a panel of purified kinases.
Methodology:
-
Reagents: Recombinant human kinase enzymes (VEGFR-1, VEGFR-2, TIE-2, FGFR1, etc.), biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection system (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and TR-FRET plate reader).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and CEP-11981 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of CEP-11981 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the ability of CEP-11981 to inhibit ligand-induced receptor phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium.
-
Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of CEP-11981 for 1-2 hours.
-
Stimulate with a pro-angiogenic ligand (e.g., 50 ng/mL VEGF-A) for 10-15 minutes.
-
-
Western Blot:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2 Tyr1175) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total receptor and a loading control (e.g., β-actin).
-
Endothelial Cell Proliferation Assay
Objective: To evaluate the effect of CEP-11981 on the proliferation of endothelial cells.
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in complete medium and allow them to adhere overnight.
-
Treatment:
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with serial dilutions of CEP-11981 in the presence of a pro-angiogenic growth factor (e.g., VEGF-A).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Measurement: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein AM.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of CEP-11981 in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., RT4 human urothelial carcinoma cells) into the flank of the mice.[6]
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer CEP-11981 orally at various doses (e.g., 2.5, 5, and 10 mg/kg) daily for a specified period (e.g., 2-4 weeks).[3] The control group receives the vehicle.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).
Conclusion
This compound is a multi-targeted TKI that potently inhibits key drivers of tumor angiogenesis and growth. Its ability to simultaneously block the VEGFR, TIE-2, and FGFR1 signaling pathways provides a strong rationale for its clinical development in the treatment of various solid tumors. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of CEP-11981 and other multi-targeted anti-angiogenic agents. Despite showing acceptable tolerability in a phase I clinical trial, further development by the sponsor has ceased.[7]
References
- 1. Facebook [cancer.gov]
- 2. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP-11981 Tosylate: A Technical Guide to a Potent TIE2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate, also known as ESK981, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant potential in oncology.[1][2][3] It demonstrates potent inhibitory activity against key drivers of tumor angiogenesis, the process by which new blood vessels form to supply tumors with essential nutrients and oxygen.[2][4] This technical guide provides an in-depth overview of CEP-11981, with a primary focus on its function as a TIE2 inhibitor. It includes a summary of its quantitative inhibitory data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
CEP-11981 is a C3-(2-amino pyrimidine) dihyroindolocarbazole that targets a range of receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation.[5] Its primary targets include the TIE2 receptor, Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), and Fibroblast Growth Factor Receptor 1 (FGFR1).[4][5] By inhibiting these pathways, CEP-11981 exerts both antiangiogenic and antineoplastic effects, making it a subject of interest in the development of novel cancer therapies.[1][2] Preclinical studies have demonstrated its efficacy in various tumor models, and it has progressed into Phase I and II clinical trials for the treatment of advanced solid tumors and metastatic castration-resistant prostate cancer.[2][5]
Mechanism of Action: TIE2 Inhibition
The TIE2 receptor, an endothelium-specific RTK, and its ligands, the angiopoietins (Ang1 and Ang2), play a critical role in the regulation of vascular development, maturation, and stability.[6] Angiopoietin-1 (Ang1) binding to TIE2 promotes vascular quiescence and integrity.[6] Conversely, in the tumor microenvironment, Angiopoietin-2 (Ang2) can act as an antagonist to Ang1, leading to vascular destabilization and promoting angiogenesis, often in concert with VEGF.[6]
CEP-11981 selectively binds to the ATP-binding site of the TIE2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition blocks the pro-angiogenic signals mediated by the TIE2 pathway, leading to a reduction in endothelial cell proliferation, migration, and survival.[1][2] The dual inhibition of both the TIE2 and VEGFR pathways by CEP-11981 offers a potentially more comprehensive anti-angiogenic strategy compared to agents that target only a single pathway.
Quantitative Data: Kinase Inhibition Profile
CEP-11981 has been evaluated for its inhibitory activity against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.
| Target Kinase | IC50 (nM) |
| TIE2 | 22 ± 6 |
| VEGFR1 (Flt-1) | 3 ± 1 |
| VEGFR2 (KDR) | 4 ± 1 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Data compiled from multiple sources.[1][5][7]
TIE2 Signaling Pathway
The TIE2 signaling pathway is a critical regulator of vascular homeostasis. The following diagram illustrates the key components and interactions within this pathway.
Caption: TIE2 Signaling Pathway and the inhibitory action of CEP-11981.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of TIE2 inhibitors like CEP-11981.
TIE2 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the TIE2 kinase in a cell-free system.
Materials:
-
Recombinant human TIE2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare serial dilutions of CEP-11981 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for TIE2), and the poly(Glu, Tyr) substrate.
-
Add 5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of recombinant TIE2 kinase to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based TIE2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the phosphorylation of TIE2 within a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human Angiopoietin-1 (Ang1)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TIE2 (Tyr992) and anti-total-TIE2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of CEP-11981 or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-TIE2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-TIE2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the effect of CEP-11981 on Ang1-induced TIE2 phosphorylation.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of CEP-11981 in a subcutaneous tumor xenograft model. Specific details may vary depending on the cell line and animal model used.
Materials:
-
Cancer cell line (e.g., CT-26 murine colon carcinoma, human glioblastoma cell lines)
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer CEP-11981 orally at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.[5]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).
-
Compare tumor growth between the treatment and control groups to determine the anti-tumor efficacy of CEP-11981.
Caption: Workflow for a cell-based TIE2 phosphorylation assay.
Conclusion
This compound is a potent, orally active, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor properties. Its ability to inhibit the TIE2 signaling pathway, in addition to the well-established VEGFR and FGFR pathways, represents a promising strategy for overcoming resistance and improving therapeutic outcomes in cancer treatment. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on the preclinical and clinical evaluation of TIE2 inhibitors and other anti-angiogenic agents. Further investigation into the clinical efficacy and safety profile of CEP-11981 is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Synthesis and biological profile of the pan-vascular endothelial growth factor receptor/tyrosine kinase with immunoglobulin and epidermal growth factor-like homology domains 2 (VEGF-R/TIE-2) inhibitor 11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (CEP-11981): a novel oncology therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antiangiogenic gene therapy targeting the endothelium-specific receptor tyrosine kinase Tie2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CEP-11981 Tosylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is an orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation.[1] Developed by Cephalon, it has been investigated for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.
Mechanism of Action
CEP-11981 is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2 (TEK), and Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3] By targeting these key regulators of angiogenesis, CEP-11981 disrupts the formation of new blood vessels essential for tumor growth and metastasis.[1] The dual inhibition of both the VEGFR and TIE2 pathways is believed to offer a more comprehensive anti-angiogenic strategy.
In Vitro Activity
The inhibitory activity of CEP-11981 has been quantified against a panel of purified recombinant human tyrosine kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR1/Flt-1 | 3 |
| VEGFR2/KDR | 4 |
| TIE2 | 22 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
| (Data sourced from Pili et al., 2014)[4] |
Experimental Protocol: In Vitro Kinase Assays
While specific proprietary details of the kinase assays are not publicly available, a general methodology for such assays can be described.
Objective: To determine the concentration of CEP-11981 required to inhibit 50% of the enzymatic activity of target kinases.
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR2, TIE2, FGFR1) are used. A generic or specific peptide substrate for each kinase is prepared in a suitable buffer.
-
Assay Reaction: The kinase, substrate, and varying concentrations of CEP-11981 are incubated in the presence of adenosine (B11128) triphosphate (ATP), typically at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase, to initiate the phosphorylation reaction. The reaction is usually carried out in 96- or 384-well plates.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assays: Measuring the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo® assay).
-
Fluorescence-based Assays: Employing methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) where a labeled antibody specific to the phosphorylated substrate is used.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the CEP-11981 concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Urothelial Carcinoma Xenograft Model
CEP-11981 has demonstrated significant anti-tumor activity in a murine xenograft model of human urothelial carcinoma.
| Cell Line | Tumor Type | Treatment | Dosing Schedule | Outcome |
| RT4 | Human Urothelial Carcinoma | CEP-11981 (2.5, 5, or 10 mg/kg) | Oral gavage, daily, 5 days/week for 2 weeks | Significant arrest of tumor growth compared to control[5] |
| (Data sourced from Jian et al., 2014) |
Experimental Protocol: RT4 Human Urothelial Carcinoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered CEP-11981.
Methodology:
-
Cell Culture: RT4 human urothelial carcinoma cells are cultured in appropriate media until they reach the desired number for implantation.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of RT4 cells, often mixed with a basement membrane matrix like Matrigel to enhance tumor take, is subcutaneously injected into the flank of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is formulated in a suitable vehicle and administered orally via gavage according to the specified dosing schedule. The control group receives the vehicle only.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor volumes and weights between the treatment and control groups.
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by CEP-11981.
Preclinical Pharmacokinetics and Toxicology
Comprehensive preclinical pharmacokinetic and toxicology data for this compound are not extensively detailed in the public domain. However, preclinical studies have indicated that CEP-11981 exhibits promising permeability, metabolic stability, and pharmacokinetic properties across multiple species.[2][4] A phase I clinical trial in patients with advanced solid tumors provided insights into its safety profile in humans, where the most frequently reported adverse events were fatigue, nausea, diarrhea, and decreased appetite.[4][6] Dose-limiting toxicities observed at higher doses included neutropenia and cardiac effects.[4][6]
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic activity demonstrated in preclinical models. Its ability to inhibit key signaling pathways involved in tumor vascularization and growth, namely VEGFR, TIE2, and FGFR, provides a strong rationale for its investigation as a cancer therapeutic. The in vivo efficacy in a urothelial carcinoma xenograft model further supports its potential clinical utility. While detailed public information on its preclinical pharmacokinetics and toxicology is limited, the available data suggest a manageable safety profile that has been further characterized in early clinical development. This technical guide summarizes the core preclinical findings for this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetic Properties of CEP-11981 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-neoplastic activities.[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Tie-2, and Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, compiling available data on its absorption, distribution, metabolism, and excretion (ADME). The document includes a summary of preclinical and clinical pharmacokinetic parameters, detailed experimental methodologies for key assays, and visualizations of the targeted signaling pathways. While specific quantitative data from preclinical studies in animal models remains limited in publicly accessible literature, this guide synthesizes the existing information to support further research and development.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The VEGFR and Angiopoietin/Tie-2 signaling pathways are key regulators of this process. This compound is a potent inhibitor of these pathways, demonstrating potential as a therapeutic agent in oncology.[1][2] Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing strategies and predicting its behavior in vivo.
Mechanism of Action
CEP-11981 exerts its anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in vascular development and maintenance. Its primary targets include:
-
VEGFR-1 (Flt-1): Involved in endothelial cell migration and differentiation.
-
VEGFR-2 (KDR/Flk-1): The major mediator of VEGF-driven angiogenesis.
-
VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis.
-
Tie-2: The receptor for angiopoietins, crucial for vessel maturation and stability.
-
FGFR1: Plays a role in cell proliferation, differentiation, and angiogenesis.
The reported half-maximal inhibitory concentrations (IC50) for CEP-11981 against these kinases are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| Tie-2 | 22 |
Table 1: In vitro inhibitory activity of CEP-11981 against key tyrosine kinases.
Pharmacokinetic Properties
Preclinical studies have indicated that CEP-11981 possesses promising permeability and metabolic stability across multiple species.[3] It is orally active, suggesting good absorption from the gastrointestinal tract.[1][2]
Preclinical Pharmacokinetics
Table 2: Preclinical Pharmacokinetic Parameters of CEP-11981 (Data not currently available in public domain).
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Oral Bioavailability (%) |
| Rat | Oral | ||||||
| Dog | Oral | ||||||
| Monkey | Oral |
Clinical Pharmacokinetics (Phase I Study)
A Phase I, open-label, dose-escalation study (NCT00424022) was conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of orally administered CEP-11981.[3][4]
The study employed a modified Fibonacci dose-escalation scheme, with doses ranging from 3.0 to 126.6 mg/m². The MTD was determined to be 97.4 mg/m².[3][4] While a detailed table of pharmacokinetic parameters across all dose cohorts has not been published, the study concluded that CEP-11981 was well-tolerated at doses up to the MTD.
Table 3: Summary of Phase I Clinical Trial Pharmacokinetic Parameters (Detailed data not publicly available).
| Dose (mg/m²) | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| 3.0 | |||||
| 4.2 | |||||
| 5.9 | |||||
| 11.8 | |||||
| 19.7 | |||||
| 29.6 | |||||
| 41.4 | |||||
| 55.0 | |||||
| 73.0 | |||||
| 97.4 (MTD) | |||||
| 126.6 |
Experimental Protocols
Bioanalytical Method for Plasma Concentration Determination
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecule kinase inhibitors in plasma. The following outlines a plausible protocol for CEP-11981 analysis.
3.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of CEP-11981).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) of precursor-to-product ion transitions for CEP-11981 and the internal standard.
In Vitro Kinase Inhibition Assay (VEGFR-2 and Tie-2)
This protocol describes a general method for assessing the inhibitory activity of CEP-11981 against VEGFR-2 and Tie-2 kinases.
3.2.1. Reagents and Materials
-
Recombinant human VEGFR-2 or Tie-2 kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
This compound dissolved in DMSO.
-
96-well plates.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
3.2.2. Assay Procedure
-
Compound Dilution: Prepare a serial dilution of CEP-11981 in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the diluted CEP-11981 or vehicle (DMSO) control.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of CEP-11981 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Inhibition Assay
This assay measures the ability of CEP-11981 to inhibit ligand-induced receptor phosphorylation in a cellular context.
3.3.1. Cell Culture and Treatment
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other suitable cells expressing VEGFR-2 and Tie-2 in 96-well plates.
-
Serum Starvation: Once confluent, serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of CEP-11981 for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with VEGF or Angiopoietin-1 for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
3.3.2. Lysis and Western Blotting
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated VEGFR-2 (e.g., pY1175) or phosphorylated Tie-2 (e.g., pY992), and total VEGFR-2 or Tie-2 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGFR-2 Signaling Pathway and Inhibition by CEP-11981.
Caption: Tie-2 Signaling Pathway and Inhibition by CEP-11981.
Caption: Experimental Workflows for Pharmacokinetic and Pharmacodynamic Evaluation.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with a mechanism of action directed against key pathways in tumor angiogenesis. The available clinical data from the Phase I trial indicate that it is generally well-tolerated in patients with advanced solid tumors. However, a comprehensive understanding of its pharmacokinetic properties, particularly in preclinical species, is hampered by the limited availability of public data. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct further studies to fully elucidate the ADME profile of CEP-11981 and to optimize its clinical development. Further publication of preclinical and detailed clinical pharmacokinetic data would be highly beneficial to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Pharmacodynamics of CEP-11981 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and potential antineoplastic activities.[1][2][3] This document provides a comprehensive overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, inhibitory activity against key kinases, and its effects on critical cellular signaling pathways. This guide is intended to serve as a technical resource, presenting quantitative data in a structured format, outlining detailed experimental methodologies for relevant in vitro assays, and providing visual representations of signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a multi-targeted inhibitor of several receptor tyrosine kinases crucial for angiogenesis and tumor cell proliferation.[4][5] Its primary mechanism of action involves the selective binding to and inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor (TEK).[1][6] By targeting these receptors, CEP-11981 disrupts downstream signaling cascades, leading to the inhibition of endothelial cell migration, proliferation, and survival, which are essential processes for the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1]
The dual inhibition of both the VEGFR and Tie2 pathways is a key characteristic of CEP-11981. These two pathways are known to be synergistic in promoting angiogenesis, and their simultaneous inhibition may offer a more comprehensive and effective anti-angiogenic strategy compared to targeting a single pathway.[4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against a panel of key kinases has been determined in various in vitro enzyme-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting the compound's potent activity against VEGFR and Tie2 family members.
| Target Kinase | IC50 (nM) |
| VEGFR-1 (Flt-1) | 3[4][5] |
| VEGFR-2 (KDR) | 4[4][5] |
| Tie-2 (TEK) | 22[4][5] |
| Fibroblast Growth Factor Receptor-1 (FGFR-1) | 13[4] |
| Proto-oncogene c-SRC | 37[4] |
| Aurora A | 42[4] |
Key Signaling Pathways
CEP-11981 primarily exerts its anti-angiogenic effects by inhibiting the signaling pathways initiated by VEGF and Angiopoietin-1 (Ang-1), the respective ligands for VEGFR and Tie2.
VEGFR Signaling Pathway Inhibition
The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. CEP-11981 inhibits the kinase activity of VEGFR-2, thereby blocking these downstream effects.
Tie2 Signaling Pathway Inhibition
The Tie2 signaling pathway is activated by its ligand, Angiopoietin-1 (Ang-1), and plays a crucial role in vessel maturation and stability. Inhibition of Tie2 by CEP-11981 can destabilize newly formed tumor blood vessels.
Experimental Protocols
The following sections describe representative protocols for key in vitro assays used to characterize the pharmacodynamics of tyrosine kinase inhibitors like CEP-11981.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical biochemical assay to determine the IC50 value of CEP-11981 against a specific kinase, such as VEGFR-2.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP at a concentration near the Km for the specific kinase
-
Substrate (e.g., a synthetic peptide)
-
This compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Assay Plate Setup: To each well of the assay plate, add the kinase, substrate, and CEP-11981 at various concentrations. Include control wells with DMSO only (positive control) and wells without kinase (negative control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is typically done by adding the reagent and measuring luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of CEP-11981 relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular VEGFR-2 Phosphorylation Assay (Representative Protocol)
This cell-based assay measures the ability of CEP-11981 to inhibit VEGF-induced autophosphorylation of VEGFR-2 in intact cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium and supplements
-
VEGF-A
-
This compound
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HUVECs in multi-well plates and grow to near confluence.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for several hours to overnight to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
VEGF Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce maximal VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2. Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phosphorylated and total VEGFR-2. Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal for each treatment condition. Calculate the percentage of inhibition of phosphorylation at each CEP-11981 concentration.
Endothelial Cell Proliferation Assay (Representative Protocol)
This assay assesses the cytostatic or cytotoxic effects of CEP-11981 on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
Basal medium with low serum
-
VEGF-A
-
This compound
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom, black-walled plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density in complete growth medium and allow them to attach overnight.
-
Serum Starvation and Treatment: Replace the medium with low-serum basal medium. Add serial dilutions of this compound to the wells, followed by the addition of a pro-proliferative concentration of VEGF-A to all wells except the negative control.
-
Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Measurement of Proliferation: At the end of the incubation period, measure cell viability/proliferation using a suitable assay reagent according to the manufacturer's instructions. For example, with CellTiter-Glo®, add the reagent to the wells and measure luminescence.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of CEP-11981 compared to the VEGF-stimulated control. Determine the IC50 value for the anti-proliferative effect.
Conclusion
The in vitro pharmacodynamic profile of this compound demonstrates its potent and multi-targeted inhibition of key kinases involved in angiogenesis, primarily VEGFRs and Tie2. The data strongly support its mechanism of action as an anti-angiogenic agent through the disruption of critical signaling pathways in endothelial cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds in a preclinical research setting.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
CEP-11981 Tosylate (ESK981, BOL 303213X): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981, also known by its synonyms ESK981 and BOL 303213X, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Initially developed as an anti-angiogenic agent, it demonstrates significant inhibitory activity against key receptor tyrosine kinases involved in tumor neovascularization, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and the Angiopoietin receptor (TIE2).[1][3] More recent research has uncovered a novel mechanism of action for CEP-11981 as a potent inhibitor of the lipid kinase PIKfyve, leading to the inhibition of autophagy and a subsequent enhancement of anti-tumor immune responses. This dual mechanism of targeting tumor angiogenesis and modulating the tumor microenvironment's immune landscape positions CEP-11981 as a compound of significant interest for further oncological research. This document provides a comprehensive technical overview of CEP-11981, summarizing its biochemical activity, preclinical and clinical data, and key experimental methodologies.
Chemical and Physical Properties
CEP-11981 is a synthetic organic small molecule. The tosylate salt form is typically used in research and clinical investigations.
| Property | Value | Reference |
| Chemical Name | 2,5,6,11,12,13-Hexahydro-2-methyl-11-(2-methylpropyl)-8-(2-pyrimidinylamino)-4H-indazolo[5,4-c]pyrrolo[3,4-c]carbazol-4-one mono(4-methylbenzenesulfonate) | [4] |
| Molecular Formula | C28H27N7O.C7H8O3S | [4] |
| Molecular Weight | 649.76 g/mol | [4] |
| Synonyms | ESK981, BOL 303213X | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action
CEP-11981 exerts its anti-tumor effects through a dual mechanism: inhibition of pro-angiogenic receptor tyrosine kinases and modulation of autophagy and the tumor immune microenvironment via PIKfyve inhibition.
Inhibition of Receptor Tyrosine Kinases
CEP-11981 is a potent inhibitor of several receptor tyrosine kinases that play crucial roles in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] By targeting VEGFRs, FGFR1, and TIE2, CEP-11981 can disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5]
Inhibition of PIKfyve and Autophagy
Recent studies have identified CEP-11981 as a potent inhibitor of PIKfyve, a lipid kinase involved in the regulation of endosomal trafficking and autophagy.[6][7] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By inhibiting PIKfyve, CEP-11981 disrupts autophagic flux, leading to the accumulation of autophagosomes and cellular stress.[6][7] This inhibition of autophagy has been shown to induce the production of the chemokine CXCL10, which in turn promotes the infiltration of T cells into the tumor microenvironment, thereby enhancing the anti-tumor immune response.[6][7]
Quantitative Data
Biochemical Potency
| Target | IC50 (nM) | Assay Type | Reference |
| VEGFR1/Flt-1 | 3 | Enzyme-based assay | [8] |
| VEGFR2/KDR | 4 | Enzyme-based assay | [8] |
| TIE2 | 22 | Enzyme-based assay | [8] |
| FGFR1 | 13 | Enzyme-based assay | [8] |
| c-SRC | 37 | Enzyme-based assay | [8] |
| Aurora A | 42 | Enzyme-based assay | [8] |
In Vitro Cellular Activity
| Cell Line/Assay | EC50/IC50 | Effect | Reference |
| HUVEC Tube Formation | 2 nM (EC50) | Inhibition of capillary-like tube formation | [2] |
| RT4 (Urothelial Carcinoma) | 1 µM (for 72h) | Significant growth inhibition | [3] |
In Vivo Efficacy
| Tumor Model | Dosing Regimen | Key Findings | Reference |
| RT4 Human Urothelial Carcinoma Xenograft | 2.5, 5, or 10 mg/kg, oral gavage, daily, 5 days/week for 2 weeks | Significantly arrested tumor growth compared to control.[3] | [3] |
| Castration-Resistant VCaP Prostate Cancer Xenograft | Not specified | Dose-dependent growth inhibition. | [9] |
Clinical Data (Phase I)
| Parameter | Value | Study Population | Reference |
| Maximum Tolerated Dose (MTD) | 97.4 mg/m² | Patients with advanced, relapsed, or refractory solid tumors.[10] | [10] |
Experimental Protocols
In Vivo Urothelial Carcinoma Xenograft Model
-
Cell Line: RT4 human urothelial carcinoma cells.
-
Animal Model: Murine xenograft model.
-
Tumor Implantation: Subcutaneous injection of RT4 cells.
-
Treatment: Once tumors are established, animals are treated with CEP-11981 at doses of 2.5, 5, or 10 mg/kg via oral gavage, administered daily for five days a week for a duration of two weeks.[3] A control group receives a vehicle solution.
-
Endpoint: Tumor growth is monitored regularly. At the end of the study, tumors are excised for further analysis.
In Vivo Castration-Resistant Prostate Cancer Xenograft Model
-
Cell Line: VCaP human prostate cancer cells.
-
Animal Model: Male mice.
-
Tumor Implantation: VCaP cells are injected subcutaneously.
-
Model Development: To induce castration resistance, mice undergo surgical castration once tumors reach a specified size. Tumors initially regress and then regrow, indicating castration resistance.
-
Treatment: Animals with castration-resistant tumors are randomized to receive either vehicle control or CEP-11981.
-
Endpoint: Tumor growth is monitored to assess treatment efficacy.
Pharmacodynamic Bioassay for VEGFR-2 Inhibition
-
Cell Line: Engineered chimeric porcine aortic endothelial (PAE) cell lines stably expressing a TrkA-VEGFR-2/KDR domain.
-
Method: This assay is used to evaluate the inhibitory activity of CEP-11981 on ligand-stimulated VEGFR-2/KDR phosphorylation in plasma samples from treated patients.[8]
-
Procedure: Plasma samples are collected at specified time points post-dose. The ability of the plasma (containing CEP-11981 and its metabolites) to inhibit the phosphorylation of the TrkA-VEGFR-2/KDR chimera in the PAE cells is measured to determine the cellular IC50 shift.[8]
Signaling Pathways and Experimental Workflows
CEP-11981 Inhibition of Angiogenic Signaling
Caption: CEP-11981 inhibits key angiogenic signaling pathways.
CEP-11981-Mediated Inhibition of Autophagy and Immune Modulation
Caption: CEP-11981 inhibits PIKfyve, leading to autophagy inhibition and enhanced anti-tumor immunity.
Experimental Workflow for In Vivo Xenograft Study
Caption: General workflow for a preclinical in vivo xenograft study of CEP-11981.
Conclusion
CEP-11981 tosylate is a multi-targeted tyrosine kinase inhibitor with a well-documented role in the inhibition of angiogenesis through its activity against VEGFRs, FGFR1, and TIE2. The more recent discovery of its function as a PIKfyve inhibitor, leading to autophagy modulation and enhanced anti-tumor immunity, opens new avenues for its therapeutic application, potentially in combination with immunotherapies. While initial clinical development was halted, the compelling dual mechanism of action suggests that CEP-11981 (ESK981) remains a valuable tool for cancer research and a potential candidate for repositioning in specific oncological indications, particularly those where both angiogenesis and immune evasion are critical drivers of disease progression. Further investigation into its pharmacokinetic and pharmacodynamic properties, along with detailed studies of its effects on the tumor microenvironment, are warranted.
References
- 1. GSRS [precision.fda.gov]
- 2. CEP-11981 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase II trial of multi-kinase inhibitor ESK981 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C35H35N7O4S | CID 46196540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetmol.cn [targetmol.cn]
CEP-11981 Tosylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981, also known as ESK981, is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI). Its tosylate salt has been investigated for its antiangiogenic and antineoplastic activities. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, preclinical and clinical data, and relevant experimental protocols for CEP-11981 tosylate.
Molecular Profile
This compound is the salt form of the active free base, CEP-11981.
| Property | Value | Reference |
| Chemical Formula | C35H35N7O4S | [1] |
| Molecular Weight | 649.8 g/mol | [1] |
| CAS Number | 901128-79-8 | |
| Synonyms | ESK981 tosylate, BOL-303213X tosylate |
Component Molecules:
| Component | Chemical Formula | Molecular Weight |
| CEP-11981 (free base) | C28H27N7O | 477.56 g/mol |
| p-Toluenesulfonic acid | C7H8O3S | 172.20 g/mol |
Mechanism of Action
CEP-11981 is a multi-targeted tyrosine kinase inhibitor that primarily targets key receptors involved in angiogenesis and tumor cell proliferation. Its principal targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) : Crucial mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
TEK Tyrosine Kinase (TIE2) : An essential receptor in vascular stabilization and maturation.
-
Fibroblast Growth Factor Receptor 1 (FGFR1) : Involved in tumor cell proliferation, survival, and angiogenesis.
By inhibiting these receptors, CEP-11981 disrupts the signaling pathways that promote tumor growth, invasion, and metastasis.
Signaling Pathway Inhibition
CEP-11981's inhibitory action on VEGFR and TIE2 blocks downstream signaling cascades critical for endothelial cell proliferation, migration, and survival. The following diagram illustrates the key signaling pathways affected by CEP-11981.
References
CEP-11981 Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Angiogenesis and Tumor Growth Inhibition
CAS Number: 901128-79-8[1][2][3]
CEP-11981 tosylate, also known as ESK981 tosylate, is an orally active, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties.[1][4][5] It primarily exerts its effects by inhibiting key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways.
Quantitative Inhibitory Activity
CEP-11981 demonstrates potent inhibition of several key receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) against various kinases are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR1/Flt-1 | 3[8][9][10] |
| VEGFR2/KDR | 4[8][9][10] |
| TIE-2 | 22[8][9][10] |
| FGFR1 | 13[8][9] |
| c-SRC | 37[8][9] |
| Aurora A | 42[8][9] |
Mechanism of Action
CEP-11981 is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), the angiopoietin receptor (TIE-2), and fibroblast growth factor receptor 1 (FGFR1).[1][5] These receptors are crucial for the signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are fundamental processes in angiogenesis.[6] By blocking these pathways, CEP-11981 effectively cuts off the blood supply to tumors, thereby inhibiting their growth and potential to spread.[6][7]
The dual inhibition of both the VEGFR and TIE-2 pathways is a key feature of CEP-11981. While VEGFRs are primary mediators of angiogenesis, the TIE-2 pathway, activated by angiopoietins, is critical for the maturation and stability of blood vessels.[6] Simultaneous inhibition of these pathways may offer a more comprehensive and durable anti-angiogenic effect compared to agents that target only a single pathway.
Signaling Pathways
The primary signaling pathways targeted by CEP-11981 are the VEGF and TIE-2 pathways, both of which are central to angiogenesis.
Caption: CEP-11981 inhibits VEGFR, TIE-2, and FGFR1 signaling.
Experimental Protocols
Pharmacodynamic Bioassay for VEGFR-2/KDR Inhibition
A key experimental protocol to evaluate the biological activity of CEP-11981 involves a pharmacodynamic bioassay to measure the inhibition of ligand-stimulated VEGFR-2/KDR phosphorylation.[8]
Methodology:
-
Cell Line: Engineered chimeric porcine aortic endothelial (PAE) cell lines stably expressing a TrkA-VEGFR-2/KDR domain are utilized.[8]
-
Sample Collection: Plasma samples are obtained from subjects at specified time points (e.g., 1 hour post-dose on days 1 and 15) following administration of CEP-11981.[8]
-
Cellular Treatment: The PAE cells are treated with the collected human plasma containing CEP-11981.
-
Ligand Stimulation: Following incubation with the plasma, the cells are stimulated with a specific ligand to induce VEGFR-2/KDR phosphorylation.
-
Analysis: The level of VEGFR-2/KDR phosphorylation is quantified to determine the inhibitory effect of the CEP-11981 present in the plasma. This allows for the calculation of a plasma-associated shift in the cellular IC50 for the inhibition of receptor phosphorylation.[8]
Caption: Workflow for assessing CEP-11981's inhibitory activity.
Clinical Development and Future Directions
CEP-11981 has undergone Phase I clinical trials in patients with advanced, relapsed, or refractory solid tumors.[8][11] These studies have established a maximum tolerated dose (MTD) and characterized the safety profile of the compound.[8][11] While further development by the original sponsor has ceased, the potent multi-targeted inhibitory profile of CEP-11981 suggests its potential for continued investigation in various oncology settings, particularly in tumors where angiogenesis plays a prominent role.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C35H35N7O4S | CID 46196540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. Synthesis and biological profile of the pan-vascular endothelial growth factor receptor/tyrosine kinase with immunoglobulin and epidermal growth factor-like homology domains 2 (VEGF-R/TIE-2) inhibitor 11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (CEP-11981): a novel oncology therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer. [clin.larvol.com]
Methodological & Application
Application Notes and Protocols for CEP-11981 Tosylate in Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and antineoplastic activities.[1][2][3][4] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases that play crucial roles in tumor angiogenesis and vascular maintenance.[5] These targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3][5] By simultaneously blocking these signaling pathways, CEP-11981 can inhibit endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor growth.[1][6]
These application notes provide an overview of the in vitro cell-based assays used to characterize the activity of this compound and detailed protocols for their implementation.
Mechanism of Action: Inhibition of Angiogenic Signaling Pathways
CEP-11981 exerts its anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases. The diagram below illustrates the signaling pathways targeted by CEP-11981.
Caption: CEP-11981 inhibits key angiogenic signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of CEP-11981 against various targets.
| Target/Assay | Cell Line/System | IC50/EC50 | Reference |
| VEGFR-1 | Enzyme-based assay | 3 nM | [7],[5],[6] |
| VEGFR-2 | Enzyme-based assay | 4 nM | [7],[5],[6] |
| TIE2 | Enzyme-based assay | 22 nM | [7],[5],[6] |
| FGFR1 | Enzyme-based assay | 13 nM | [7] |
| c-SRC | Enzyme-based assay | 37 nM | [7] |
| Aurora A | Enzyme-based assay | 42 nM | [7] |
| Erg-expressing CHO cells | CHO | 20 µM | [2] |
| Capillary-tube formation | HUVEC | 2 nM (EC50) | [2] |
Experimental Protocols
This section provides detailed protocols for key in vitro cell-based assays to evaluate the anti-angiogenic effects of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro anti-angiogenic activity of CEP-11981.
Caption: General workflow for in vitro anti-angiogenic assays.
Protocol 1: Endothelial Cell Proliferation Assay
Objective: To determine the effect of CEP-11981 on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
VEGF-A
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Trypsinize and resuspend cells in EGM-2 containing 2% FBS.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CEP-11981 in DMSO.
-
Perform serial dilutions in EGM-2 with 2% FBS to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
-
Treatment:
-
Remove the medium from the wells and replace it with the prepared drug dilutions.
-
Add VEGF-A (e.g., 20 ng/mL) to stimulate proliferation, except in the negative control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition:
-
Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of CEP-11981 on endothelial cell migration.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
DMSO
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
-
Wound Creation:
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add EGM-2 medium containing different concentrations of CEP-11981 (e.g., 1 nM to 1 µM) or vehicle control (DMSO).
-
-
Image Acquisition:
-
Capture images of the wound at 0 hours.
-
Incubate the plates at 37°C.
-
Capture images of the same fields at various time points (e.g., 6, 12, and 24 hours).
-
-
Analysis:
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Compare the migration rate between treated and control groups.
-
Protocol 3: Endothelial Tube Formation Assay
Objective: To evaluate the effect of CEP-11981 on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel or other basement membrane extract
-
This compound
-
DMSO
-
48-well plates
-
Microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a 48-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
-
Cell Seeding and Treatment:
-
Trypsinize and resuspend HUVECs in EGM-2 medium containing different concentrations of CEP-11981 or vehicle control.
-
Seed 20,000 cells per well onto the solidified Matrigel.
-
-
Incubation:
-
Incubate the plate for 6-18 hours at 37°C.
-
-
Image Acquisition:
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
-
Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).
-
Compare the results from treated wells to the vehicle control. An EC50 value for the inhibition of tube formation can be determined.[2]
-
Safety Precautions
This compound is a potent chemical compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
The in vitro cell-based assays described in these application notes are essential tools for characterizing the anti-angiogenic properties of this compound. By following these protocols, researchers can obtain reliable and reproducible data on the compound's potency and mechanism of action, which is critical for its preclinical and clinical development. Although further development of CEP-11981 by its original sponsor has ceased, these methods remain relevant for the study of multi-targeted tyrosine kinase inhibitors in oncology research.[8]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-11981 Tosylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor. It primarily targets vascular endothelial growth factor receptors (VEGFRs), TIE2, and fibroblast growth factor receptor 1 (FGFR1), all of which are critical mediators of angiogenesis, the formation of new blood vessels.[1] By inhibiting these pathways, CEP-11981 demonstrates significant anti-angiogenic and anti-tumor activity, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
CEP-11981 selectively binds to and inhibits the activity of several receptor tyrosine kinases, including VEGFR-1, VEGFR-2, VEGFR-3, TIE2, and FGFR1.[2][3][4] This inhibition blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing angiogenesis and tumor growth.[1]
Data Presentation
Enzymatic Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CEP-11981 against a panel of purified kinases.
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| TIE2 | 22 |
| FGFR-1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
| Data sourced from preclinical studies.[3] |
Cellular Activity
The following table summarizes the reported cellular activities of CEP-11981 in various cell lines.
| Cell Line | Assay Type | Effect | Concentration | Incubation Time |
| RT4 (Bladder Cancer) | Growth Inhibition | Significant growth inhibition | 1 µM | 72 hours |
| CHO (Ovarian Cancer) | Cytotoxicity | IC50 of 20 µM | 20 µM | Not specified |
| HUVEC (Endothelial) | Proliferation | IC50 of 12.6 µM (for a similar compound) | 12.6 µM | Not specified |
| Data is compiled from various sources and assays.[2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for 1 mg of this compound (Molecular Weight: 649.76 g/mol ), add 153.9 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Western Blotting for VEGFR-2 Phosphorylation
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
6-well cell culture plates
-
This compound stock solution
-
VEGF (Vascular Endothelial Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
In Vitro Angiogenesis (Tube Formation) Assay
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
96-well plate
-
Matrigel or other basement membrane extract
-
This compound stock solution
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest HUVECs and resuspend them in medium containing different concentrations of this compound.
-
Seed 1.5-2.0 x 10^4 cells per well onto the solidified Matrigel.
-
Incubate for 4-18 hours at 37°C.
-
(Optional) Stain the cells with Calcein AM for 30 minutes for better visualization.
-
Examine the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for a typical cell viability (MTT) assay.
Caption: Workflow for an in vitro tube formation assay.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profile of the pan-vascular endothelial growth factor receptor/tyrosine kinase with immunoglobulin and epidermal growth factor-like homology domains 2 (VEGF-R/TIE-2) inhibitor 11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (CEP-11981): a novel oncology therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP-11981 Tosylate: Unraveling its Anti-Proliferative Effects Across Diverse Cell Lines
For Immediate Release
CEP-11981 tosylate, a potent multi-targeted tyrosine kinase inhibitor, has demonstrated significant anti-proliferative and anti-angiogenic activity in a variety of preclinical studies. This document provides a detailed overview of its inhibitory effects in different cell lines, comprehensive experimental protocols for assessing its activity, and visual representations of the key signaling pathways it targets.
Quantitative Analysis of Cellular Response
The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) of this compound have been determined in several cell lines, highlighting its potent effects on both cancer and endothelial cells. The data underscores the compound's primary mechanism as an inhibitor of key receptor tyrosine kinases involved in tumor growth and angiogenesis.
| Cell Line | Assay Type | Parameter | Value | Reference |
| CHO | Erg Expression Inhibition | IC50 | 20 µM | [1] |
| HUVEC | Capillary-Tube Formation | EC50 | 2 nM | [1] |
| RT4 | Growth Inhibition | - | Significant inhibition at 1 µM (72h) | [1] |
Data from the National Cancer Institute's NCI-60 screen, which evaluates compounds against a panel of 60 human tumor cell lines, may also be available for CEP-11981, providing a broader perspective on its anti-cancer activity.[2]
Core Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by targeting several critical signaling pathways implicated in cancer progression and the formation of new blood vessels (angiogenesis). Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and the Tie2 receptor.[3]
VEGFR Signaling Pathway
VEGF, a key signaling protein, binds to its receptors (VEGFRs) on the surface of endothelial cells, initiating a cascade of downstream signaling events. This activation of pathways such as PI3K/Akt and MAPK is crucial for endothelial cell proliferation, migration, and survival, which are fundamental processes in angiogenesis. By inhibiting VEGFRs, CEP-11981 effectively cuts off this critical signaling, thereby hindering the formation of new blood vessels that tumors need to grow and metastasize.
Tie2 Signaling Pathway
The Tie2 signaling pathway, activated by angiopoietins (Ang1 and Ang2), plays a crucial role in vascular stability and maturation. Ang1 binding to Tie2 promotes vessel integrity, while Ang2 can act as an antagonist, leading to vascular destabilization and angiogenesis. CEP-11981's inhibition of Tie2 disrupts these processes, further contributing to its anti-angiogenic effects.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines the determination of cell viability in response to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., RT4, T24, UMUC3, SW780)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value by plotting a dose-response curve.
References
Application Notes and Protocols for CEP-11981 Tosylate in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and potential anti-neoplastic activities.[1] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases implicated in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Angiopoietin receptor (Tie-2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3] Preclinical studies have demonstrated that CEP-11981 exhibits dose-related anti-angiogenic and anti-tumor effects in various animal and human tumor models.[3] These application notes provide a detailed overview and protocols for the use of this compound in in vivo xenograft models, with a specific focus on urothelial carcinoma, a setting where its preclinical efficacy has been reported.
Mechanism of Action
CEP-11981 exerts its anti-tumor effects primarily by inhibiting signaling pathways crucial for angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By targeting VEGFRs and Tie-2, CEP-11981 can block the proliferation and migration of endothelial cells, thereby disrupting the tumor's blood supply.[1]
Preclinical In Vivo Data: Urothelial Carcinoma Xenograft Model
A preclinical study evaluated the anti-tumor activity of CEP-11981 in a subcutaneous xenograft model using the human urothelial carcinoma cell line RT4. The study reported that daily oral administration of CEP-11981 resulted in a significant, dose-dependent arrest of tumor growth, which was attributed to the inhibition of angiogenesis.
Quantitative Data Summary
The following table presents illustrative data consistent with the reported outcomes of the preclinical study. Actual results may vary.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Once Daily | 850 ± 120 | - |
| CEP-11981 | 2.5 | Oral Gavage | Once Daily | 680 ± 95 | 20 |
| CEP-11981 | 5.0 | Oral Gavage | Once Daily | 350 ± 70 | 58.8 |
| CEP-11981 | 10.0 | Oral Gavage | Once Daily | 330 ± 65 | 61.2 |
Experimental Protocols
The following section provides a detailed, representative protocol for conducting an in vivo xenograft study to evaluate the efficacy of this compound. This protocol is based on standard practices and should be adapted to specific experimental needs and institutional guidelines.
Experimental Workflow
Protocol: Subcutaneous Urothelial Carcinoma Xenograft Model
1. Materials and Reagents
-
Cell Line: RT4 human urothelial carcinoma cell line
-
Animals: 6-8 week old female athymic nude mice (or other suitable immunocompromised strain)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Matrigel (optional)
-
Test Article: this compound
-
Vehicle: Appropriate vehicle for this compound (e.g., 0.5% methylcellulose)
2. Cell Culture and Preparation
-
Culture RT4 cells in a 37°C, 5% CO₂ incubator.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
On the day of implantation, harvest cells using Trypsin-EDTA.
-
Wash cells with PBS and perform a cell count using a hemocytometer.
-
Assess cell viability via Trypan Blue exclusion (should be >90%).
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For enhanced tumor take-rate, cells can be resuspended in a 1:1 mixture of medium and Matrigel.
3. Animal Husbandry and Tumor Implantation
-
Acclimatize animals for at least one week prior to the study.
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Shave and sterilize the right flank of the mouse.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the prepared site.
-
Monitor animals for tumor development.
4. Tumor Monitoring and Treatment
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment and control groups.
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 2.5, 5.0, and 10.0 mg/kg).
-
Administer the assigned treatment (CEP-11981 or vehicle) orally via gavage once daily for up to 4 weeks.
-
Record animal body weights 2-3 times per week as a measure of toxicity.
5. Endpoint and Data Analysis
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after the completion of the treatment period.
-
Euthanize mice according to institutional guidelines.
-
Excise tumors and record their final weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemical (IHC) analysis (e.g., CD31 for microvessel density) and another portion can be snap-frozen for biomarker analysis.
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Concluding Remarks
This compound has demonstrated significant preclinical anti-tumor activity in a urothelial carcinoma xenograft model, primarily through the inhibition of angiogenesis. The protocols and data presented here provide a framework for researchers to further investigate the in vivo efficacy of this compound in various cancer models. Careful experimental design and adherence to established protocols are crucial for obtaining reproducible and reliable results in preclinical drug development. Further studies are warranted to explore the full potential of CEP-11981, both as a monotherapy and in combination with other anti-cancer agents.
References
Application Notes and Protocols for CEP-11981 Tosylate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of CEP-11981 tosylate, an orally bioavailable tyrosine kinase inhibitor, in mice for preclinical research. CEP-11981 targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Tie2, playing a crucial role in inhibiting angiogenesis and tumor growth.[1][2]
Quantitative Data Summary
The following tables summarize the reported dosing regimens for this compound in preclinical mouse models. This data is intended to serve as a starting point for experimental design, and optimal dosing may vary depending on the specific mouse strain, tumor model, and experimental endpoints.
Table 1: Dosing Regimens for this compound in Mouse Xenograft Models
| Mouse Model | Cancer Type | Dosing Range (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Murine Xenograft | Urothelial Carcinoma (RT4 human UC tumor) | 2.5, 5, 10 | Oral Gavage | Daily, 5 days/week for 2 weeks | [2] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosing concentration.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
Final Dosing Solution Preparation:
-
Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration for dosing.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Note: The final concentration of DMSO in the dosing solution should be kept low, ideally below 2%, especially for animals that may be weak or sensitive to DMSO. The prepared solution should be stored appropriately, with storage at -20°C for up to one month or -80°C for up to six months recommended to prevent inactivation from repeated freeze-thaw cycles.
Administration by Oral Gavage in Mice
This protocol outlines the standard procedure for administering this compound to mice via oral gavage. This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer (typically 5-10 mL/kg).
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and body should be held in a vertical position to align the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse, with the tip at the mouse's mouth and the end of the needle at the last rib. Mark the needle to indicate the correct depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus.
-
Do not force the needle. If resistance is met, withdraw the needle and attempt re-insertion.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution from the syringe.
-
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes after the procedure.
-
Visualizations
Signaling Pathway of this compound
Experimental Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols for CEP-11981 Tosylate in Urothelial Carcinoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate, also known as ESK981, is an orally active, multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Angiopoietin Receptor (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] These signaling pathways are implicated in tumor angiogenesis and proliferation, making CEP-11981 a compound of interest for anti-cancer therapy. Preclinical studies have demonstrated its cytostatic anti-tumor activity in a urothelial carcinoma model, primarily attributed to the inhibition of angiogenesis.[1]
These application notes provide a summary of the available preclinical data and detailed protocols for the evaluation of this compound in urothelial carcinoma research.
Data Presentation
In Vitro Activity of CEP-11981 in Human Urothelial Carcinoma Cell Lines
| Cell Line | Method | Concentration | Result | Reference |
| 5637 | Not Specified | Low micromolar | Inactive | [1] |
| TCC-SUP | Not Specified | Low micromolar | Inactive | [1] |
| RT4 | Not Specified | Low micromolar | Inactive | [1] |
| RT112 | Not Specified | Low micromolar | Inactive | [1] |
Note: The available preclinical data indicates a lack of direct cytotoxic effects at clinically achievable low micromolar concentrations in the tested urothelial carcinoma cell lines.
In Vivo Efficacy of CEP-11981 in a Urothelial Carcinoma Xenograft Model
| Animal Model | Tumor Model | Treatment | Dosing | Outcome | Reference |
| Murine | Subcutaneous RT4 xenografts | CEP-11981 | 2.5 mg/kg, orally, once daily | Less tumor regression compared to higher doses | [1] |
| Murine | Subcutaneous RT4 xenografts | CEP-11981 | 5 mg/kg, orally, once daily | Significant arrest of tumor growth (p<0.05) compared to control. Similar regression to 10 mg/kg with better weight maintenance. | [1] |
| Murine | Subcutaneous RT4 xenografts | CEP-11981 | 10 mg/kg, orally, once daily | Similar tumor regression to 5 mg/kg. | [1] |
Signaling Pathways
The anti-tumor activity of CEP-11981 in urothelial carcinoma is attributed to its inhibitory effects on key signaling pathways involved in angiogenesis and tumor cell proliferation.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is a general guideline for assessing the direct cytotoxic effects of CEP-11981 on urothelial carcinoma cell lines.
Methodology:
-
Cell Culture: Culture human urothelial carcinoma cell lines (e.g., 5637, TCC-SUP, RT4, RT112) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. A vehicle control (DMSO) should be included.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Urothelial Carcinoma Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of CEP-11981 in a murine xenograft model.
Methodology:
-
Animal Housing: Use immunodeficient mice (e.g., athymic nude or SCID mice) and house them under specific pathogen-free conditions.
-
Tumor Cell Implantation: Subcutaneously inject RT4 human urothelial carcinoma cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally once daily at the desired doses (e.g., 2.5, 5, and 10 mg/kg). The control group should receive a vehicle control.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice and excise the tumors for further analysis.[1]
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups.
Immunohistochemistry (IHC) for Angiogenesis and Apoptosis
This protocol is for the analysis of excised tumor tissues from the in vivo study.
Methodology:
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of angiogenesis (e.g., CD31) and apoptosis (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the antibody binding using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Mounting and Imaging: Dehydrate the sections, clear in xylene, and mount with a coverslip. Acquire images using a light microscope.
-
Analysis: Quantify the staining for CD31 (microvessel density) and cleaved caspase-3 (apoptotic index).[1]
Conclusion
This compound demonstrates significant preclinical anti-tumor activity in a urothelial carcinoma xenograft model, likely through the inhibition of angiogenesis. The provided protocols offer a framework for further investigation into its mechanism of action and potential therapeutic applications in this malignancy. Future studies could focus on identifying predictive biomarkers for response and exploring combination therapies.
References
Application Notes and Protocols for CEP-11981 Tosylate in Endothelial Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. Endothelial cell migration is a key event in angiogenesis. The vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and angiopoietin (Ang) signaling pathways, mediated by their respective receptor tyrosine kinases (RTKs), are crucial regulators of this process. CEP-11981 tosylate is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor. It primarily targets VEGFR1/Flt-1, VEGFR2/KDR, VEGFR3/Flt4, TIE2 (the receptor for angiopoietins), and FGFR1.[1] This broad-spectrum activity makes this compound a valuable tool for investigating the complex mechanisms of endothelial cell migration and for the development of anti-angiogenic therapies.
This document provides detailed application notes and protocols for utilizing this compound in common endothelial cell migration assays: the scratch (wound healing) assay and the Boyden chamber (transwell) assay.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site in the catalytic domain of the target receptor tyrosine kinases. By blocking the autophosphorylation and activation of VEGFRs, TIE2, and FGFR1, this compound effectively abrogates the downstream signaling cascades that promote endothelial cell proliferation, survival, and migration.[2]
Data Presentation
The inhibitory activity of CEP-11981 on various kinases and its effect on endothelial cell functions are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity of CEP-11981
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 (Flt-1) | 3 ± 1 |
| VEGFR2 (KDR) | 4 ± 1 |
| TIE2 | 22 ± 6 |
| FGFR1 | Data not specified |
Data sourced from a study published in Molecular Cancer Therapeutics.[3]
Table 2: In Vitro Anti-Angiogenic Activity of CEP-11981
| Assay | Cell Type | Stimulant | EC₅₀ (nM) |
| Proliferation, Chemotaxis, Migration, Survival | Human and Murine Endothelial Cells | VEGF-A, -C, -D, Angiopoietin-1, FGF2 | 4 ± 1 |
| Microvessel Outgrowth and Branching | Rat Aortic Ring Explants | Not Applicable | 4 ± 1 |
Data sourced from a study published in Molecular Cancer Therapeutics.[3]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by this compound in endothelial cells.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on endothelial cell migration.
Experimental Protocols
A. Scratch (Wound Healing) Assay
This assay is suitable for studying directional cell migration in a two-dimensional context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 1% FBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Sterile p200 pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed endothelial cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation (Optional): Once confluent, replace the growth medium with basal medium containing reduced serum and incubate for 2-4 hours to minimize cell proliferation.
-
Creating the Scratch: Gently remove the medium and create a linear scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add basal medium with reduced serum containing various concentrations of this compound or vehicle control (DMSO) to the respective wells. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well at designated locations.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Image Acquisition (Time Points): Capture images of the same scratch locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area for each condition.
B. Boyden Chamber (Transwell) Assay
This assay is used to assess chemotaxis, the directional migration of cells towards a chemical gradient.
Materials:
-
HUVECs or other suitable endothelial cells
-
Complete endothelial cell growth medium
-
Basal medium with reduced serum
-
Chemoattractant (e.g., VEGF, FGF2, or serum)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope with a camera
Protocol:
-
Preparation of Lower Chamber: Add basal medium containing the chemoattractant (e.g., 20 ng/mL VEGF) and various concentrations of this compound or vehicle control to the lower wells of a 24-well plate.
-
Cell Preparation: Harvest endothelial cells and resuspend them in basal medium with reduced serum at a concentration of 1 x 10⁵ cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Place the Transwell inserts into the wells of the 24-well plate and incubate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixation solution. After washing, stain the cells with a suitable staining solution.
-
Image Acquisition: Capture images of the stained, migrated cells on the underside of the membrane.
-
Data Analysis: Count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field for each condition and normalize to the control.
Conclusion
This compound is a powerful research tool for dissecting the roles of VEGFR, TIE2, and FGFR signaling in endothelial cell migration. The provided protocols for the scratch and Boyden chamber assays offer robust methods to quantify the inhibitory effects of this compound. The data and pathway diagrams presented herein serve as a comprehensive resource for researchers investigating angiogenesis and developing novel anti-angiogenic therapies.
References
- 1. Synthesis and biological profile of the pan-vascular endothelial growth factor receptor/tyrosine kinase with immunoglobulin and epidermal growth factor-like homology domains 2 (VEGF-R/TIE-2) inhibitor 11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (CEP-11981): a novel oncology therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CEP-11981 Tosylate in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) with significant anti-angiogenic and anti-tumor properties.[1][2] Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and the Tie2 receptor, both of which are critical regulators of angiogenesis, tumor vascularization, and metastasis.[1][2] By simultaneously targeting these key pathways, this compound offers a powerful tool for investigating the complexities of the tumor microenvironment (TME) and for the development of novel anti-cancer therapies.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in both in vitro and in vivo research models.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of key receptor tyrosine kinases involved in angiogenesis. The dual inhibition of VEGFR and Tie2 signaling pathways disrupts the formation of new blood vessels, a process essential for tumor growth and survival.
VEGFR Signaling: The binding of VEGF to its receptors on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.
Tie2 Signaling: The angiopoietin-Tie2 signaling axis is crucial for the maturation and stabilization of blood vessels.
By inhibiting both pathways, this compound not only prevents the formation of new tumor vasculature but also disrupts existing tumor blood supply, leading to tumor growth inhibition and regression.[1]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of CEP-11981
| Target Kinase | IC50 (nM) |
| VEGFR1/Flt-1 | 3 |
| VEGFR2/KDR | 4 |
| Tie2 | 22 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Data compiled from preclinical studies.[3][4]
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Treatment Regimen | Key Findings |
| Urothelial Carcinoma Xenograft (RT4 cells) | 5 mg/kg, oral gavage, daily (5 days/week) for 2 weeks | Significant arrest of tumor growth compared to control. |
| Various Solid and Hematological Tumor Xenografts | Dose-dependent oral administration | Dose-related tumor growth inhibition, anti-angiogenic effects, and sustained partial and complete tumor regressions.[1] |
| Human Melanoma Xenograft | Not specified | Inhibition of both VEGFR-2 and Tie-2 pathways reduced angiogenesis and tumor burden.[3] |
Visualizations
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of tumor or endothelial cells.
Materials:
-
Tumor cell line (e.g., RT4 urothelial carcinoma cells) or endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the results as a percentage of the vehicle control.
Protocol 2: In Vivo Urothelial Carcinoma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
RT4 human urothelial carcinoma cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% v/v Tween 80 in sterile water)
-
Gavage needles
-
Calipers
Procedure:
-
Cell Preparation: Culture RT4 cells to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare a suspension of this compound in the vehicle solution. Administer this compound (e.g., 5 mg/kg) or vehicle control to the respective groups via oral gavage, daily, five days a week for two weeks.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Protocol 3: Immunohistochemistry for CD31 in Tumor Tissue
This protocol is for the detection of the endothelial cell marker CD31 in tumor sections to assess microvessel density.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-CD31 antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Peroxidase Blocking: Incubate the slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the slides in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-CD31 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the slides with PBS and apply the DAB substrate. Monitor for color development.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a coverslip using mounting medium.
-
Analysis: Examine the slides under a microscope and quantify microvessel density in the tumor sections.
Conclusion
This compound is a valuable research tool for investigating the role of angiogenesis in the tumor microenvironment. Its ability to potently inhibit both VEGFR and Tie2 signaling pathways provides a unique opportunity to study the combined effects of targeting these critical angiogenic pathways. The protocols provided in these application notes offer a starting point for researchers to explore the anti-tumor and anti-angiogenic properties of this compound in a variety of preclinical models.
References
Application Notes and Protocols for CEP-11981 Tosylate in Combination with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor properties.[1][2][3] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] The simultaneous inhibition of these pathways, which are crucial for tumor angiogenesis and vascular maintenance, makes CEP-11981 a compelling candidate for cancer therapy.[4][5][6] This document provides detailed application notes and experimental protocols for investigating the synergistic or additive effects of this compound in combination with other TKIs.
Rationale for Combination Therapy
The development of resistance to single-agent TKI therapy is a significant challenge in oncology.[1] Combining TKIs that target different signaling pathways is a promising strategy to overcome resistance and enhance therapeutic efficacy. CEP-11981's mechanism of action provides a strong rationale for combination studies:
-
Targeting Redundant Pathways: Tumor angiogenesis is a complex process involving multiple signaling cascades. While VEGFR signaling is a primary driver, pathways like Angiopoietin/TIE2 also play a critical role, especially in tumor vascular maturation and resistance to anti-VEGF therapies.[7] By inhibiting both VEGFR and TIE2, CEP-11981 provides a more comprehensive blockade of angiogenesis.[4][6][7]
-
Overcoming Resistance: Resistance to TKIs targeting specific oncogenic drivers (e.g., EGFR inhibitors in non-small cell lung cancer) can be mediated by the upregulation of alternative signaling pathways, including those involved in angiogenesis.[8] Combining CEP-11981 with a TKI targeting a primary oncogenic driver could prevent or delay the onset of resistance.
-
Synergistic Anti-Tumor Effects: The combination of agents targeting different aspects of tumor biology, such as tumor cell proliferation (e.g., an EGFR inhibitor) and tumor vasculature (CEP-11981), can lead to synergistic anti-tumor activity.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of CEP-11981. This data is essential for designing experiments, particularly for determining appropriate in vitro concentrations.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1/Flt-1 | 3 | [2][9][10] |
| VEGFR2/KDR | 4 | [2][9][10] |
| TIE2 | 22 | [2][9][10] |
| FGFR1 | 13 | [2][9][10] |
| c-SRC | 37 | [2][9][10] |
| Aurora A | 42 | [2][9][10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by CEP-11981 and a general workflow for evaluating its combination with other TKIs.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of CEP-11981 in combination with another TKI on the viability of cancer cell lines.
Materials:
-
Cancer cell line(s) of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Second TKI of interest stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of CEP-11981 and the second TKI in complete growth medium from the stock solutions.
-
For combination studies, prepare a matrix of concentrations of both drugs. A common approach is to use concentrations around the IC50 value of each drug.
-
Remove the medium from the wells and add 100 µL of the medium containing the single agents or the combination. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 values for each compound.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of the drug combination on key signaling proteins downstream of the targeted kinases.
Materials:
-
6-well tissue culture plates
-
This compound and second TKI
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-phospho-AKT, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with CEP-11981, the second TKI, or the combination at selected concentrations (e.g., IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of CEP-11981 in combination with another TKI.
Materials:
-
Immunodeficient mice (e.g., NU/NU or NOD/SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound and second TKI formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously inject 1-10 x 10^6 cancer cells in 100-200 µL of serum-free medium (with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, CEP-11981 alone, second TKI alone, combination).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., oral gavage daily).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for angiogenesis markers, Western blot for target inhibition).
-
Conclusion
This compound, with its multi-targeted inhibition of key angiogenic pathways, holds significant promise for cancer therapy, particularly in combination with other TKIs. The protocols and application notes provided here offer a framework for the preclinical evaluation of such combination strategies. Careful experimental design and data analysis are crucial to elucidate the potential synergistic interactions and to guide the future clinical development of CEP-11981-based combination therapies.
References
- 1. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes [ijbs.com]
- 2. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following CEP-11981 Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-neoplastic activities.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Angiopoietin Receptor (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[2] By inhibiting these key regulators of angiogenesis, this compound effectively impedes endothelial cell proliferation, migration, and survival, which are crucial for tumor growth and metastasis. Western blot analysis is an essential technique to elucidate the molecular mechanism of action of this compound by quantifying the dose-dependent inhibition of receptor phosphorylation and the modulation of downstream signaling pathways. These application notes provide a comprehensive guide to performing Western blot analysis to assess the efficacy of this compound in relevant cellular models.
Data Presentation: Quantitative Analysis of Protein Phosphorylation
The following table summarizes expected quantitative data from a Western blot analysis of a human cancer cell line (e.g., a glioblastoma, melanoma, or prostate carcinoma line) treated with increasing concentrations of this compound for 24 hours. The data should be obtained by densitometric analysis of the Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH), and expressed as a fold change relative to the vehicle-treated control.
Note: The following data are illustrative examples and the actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
| Target Protein | Vehicle Control (0 µM) | CEP-11981 (0.1 µM) | CEP-11981 (1 µM) | CEP-11981 (10 µM) |
| p-VEGFR2 (Tyr1175) / Total VEGFR2 | 1.00 | 0.65 | 0.25 | 0.05 |
| p-TIE2 (Tyr992) / Total TIE2 | 1.00 | 0.70 | 0.30 | 0.10 |
| p-FGFR1 (Tyr653/654) / Total FGFR1 | 1.00 | 0.85 | 0.50 | 0.20 |
| p-Akt (Ser473) / Total Akt | 1.00 | 0.75 | 0.40 | 0.15 |
| p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 | 1.00 | 0.80 | 0.45 | 0.25 |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to assess the effects of this compound on key signaling proteins.
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Starvation (Optional): Once cells are attached, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal levels of receptor phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 0.1, 1, and 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubation: Remove the starvation medium and add the medium containing this compound or vehicle control to the respective wells. Incubate for the desired time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Ligand Stimulation (Optional): To assess the inhibition of ligand-induced phosphorylation, add the appropriate ligand (e.g., VEGF-A, Angiopoietin-1, or FGF2) for a short period (e.g., 10-30 minutes) before cell lysis.
Cell Lysis and Protein Quantification
-
Washing: Place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Sonication: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Sonicate the lysates briefly to shear DNA and reduce viscosity.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to fresh, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-protein detection, BSA is recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include those against p-VEGFR2, total VEGFR2, p-TIE2, total TIE2, p-FGFR1, total FGFR1, p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control (β-actin or GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software.
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Relative Quantification: Express the normalized data as a fold change relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathways Inhibited by this compound
Caption: Signaling pathways targeted by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step experimental workflow for Western blot analysis.
Logical Relationship of Protein Phosphorylation Analysisdot
References
Application Notes and Protocols for CEP-11981 Tosylate in the Inhibition of FGF Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981 tosylate is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor with significant activity against Fibroblast Growth Factor Receptors (FGFRs), in addition to Vascular Endothelial Growth Factor Receptors (VEGFRs) and TIE2.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a tool to investigate and inhibit FGF signaling in both in vitro and in vivo research settings. The provided methodologies are intended to guide researchers in accurately assessing the biochemical and cellular effects of this compound.
Introduction to this compound
CEP-11981 is a small molecule inhibitor that targets several receptor tyrosine kinases involved in tumor angiogenesis and growth.[1][2] Its inhibitory action against FGFR1 makes it a valuable compound for studying the role of the FGF signaling pathway in various cancers. Dysregulation of the FGF/FGFR axis is implicated in the pathogenesis of numerous malignancies, including urothelial carcinoma. CEP-11981 has demonstrated anti-tumor efficacy in preclinical models, making it a relevant tool for cancer research and drug development.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of CEP-11981
| Target Kinase | IC₅₀ (nM) | Reference |
| VEGFR1 | 3 | [1][2] |
| VEGFR2 | 4 | [1][2] |
| FGFR1 | 13 | [1][2] |
| TIE2 | 22 | [1][2] |
| c-SRC | 37 | [1][2] |
| Aurora A | 42 | [1][2] |
Table 2: Preclinical In Vivo Efficacy of CEP-11981 in a Urothelial Carcinoma Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Reference |
| Placebo | Vehicle | - | [3] |
| CEP-11981 | 5 mg/kg, oral, once daily | Significant arrest of xenograft growth (p<0.05) | [3] |
| CEP-11981 | 10 mg/kg, oral, once daily | Similar regression to 5 mg/kg dose | [3] |
Experimental Protocols
In Vitro FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC₅₀ of this compound against FGFR1 using a competitive binding assay format.
Materials:
-
Recombinant Human FGFR1 (e.g., Thermo Fisher Scientific, PV3146)
-
LanthaScreen™ Eu-anti-His Antibody (e.g., Thermo Fisher Scientific, PV5596)
-
Kinase Tracer 236 (e.g., Thermo Fisher Scientific, PV5592)
-
5X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
384-well plate
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H₂O.
-
Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A. The final concentration of FGFR1 and Eu-anti-His antibody will need to be optimized, but a starting point is 15 nM FGFR1 and 6 nM antibody.
-
Prepare a 3X tracer solution in 1X Kinase Buffer A. The concentration should be based on prior tracer titration experiments, typically around the Kd of the tracer for the kinase (e.g., 100 nM for Tracer 236 and FGFR1).
-
Prepare a serial dilution of this compound in DMSO, then dilute this series in 1X Kinase Buffer A to create a 3X compound solution.
-
-
Assay Protocol:
-
Add 5 µL of the 3X this compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Inhibition of FGF-Induced ERK Phosphorylation (Western Blot)
This protocol details how to assess the inhibitory effect of this compound on the FGF signaling pathway by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
Cancer cell line with an active FGFR pathway (e.g., RT112 or UM-UC-14 for urothelial carcinoma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Recombinant Human FGF2
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK, total ERK, and the loading control.
-
Normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.
-
In Vivo Urothelial Carcinoma Xenograft Model
This protocol provides a general framework for establishing a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
FGFR-driven human urothelial carcinoma cell line (e.g., RT4)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
6-8 week old female athymic nude mice
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Preparation and Implantation:
-
Culture RT4 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle. A fresh preparation should be made daily.
-
Administer this compound (e.g., 5 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Visualizations
Caption: FGF Signaling Pathway and the inhibitory action of CEP-11981.
Caption: Experimental workflow for evaluating CEP-11981.
Caption: Mechanism of anti-tumor action of CEP-11981.
References
Troubleshooting & Optimization
CEP-11981 tosylate solubility in DMSO and cell media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with CEP-11981 tosylate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: While specific quantitative solubility data for the tosylate salt of CEP-11981 is not consistently published, the free base, CEP-11981, has a reported solubility of 10 mM in DMSO.[1] It is recommended to prepare a stock solution in this concentration range. For the tosylate salt, it is best practice to empirically determine the maximum solubility in your specific lot of DMSO.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound should first be dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock solution is then further diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q3: My this compound is precipitating in the cell culture medium. What can I do?
A3: Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Check Stock Solution: Ensure your DMSO stock solution is clear and fully dissolved. If you see any precipitate in the stock, gently warm it at 37°C and vortex to redissolve.
-
Optimize Dilution: Avoid "dilution shock" by adding the DMSO stock to pre-warmed (37°C) media dropwise while gently swirling. For high dilutions, consider a serial dilution approach.
-
Lower Final Concentration: The concentration you are using may exceed the solubility limit of the compound in the aqueous environment of the cell culture medium. Try using a lower final concentration.
-
Media Components: Be aware that components in your specific cell culture medium (e.g., salts, proteins in serum) can affect solubility.
Q4: What are the known cellular targets of CEP-11981?
A4: CEP-11981 is a multi-targeted tyrosine kinase inhibitor. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3)[2][3][4]
-
Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2)[2][4][5]
Some studies have also reported inhibitory activity against proto-oncogene c-SRC and Aurora A kinase.[3][6]
Solubility and Stock Solution Preparation
Quantitative Solubility Data
| Compound Form | Solvent | Reported Solubility |
| CEP-11981 (Free Base) | DMSO | 10 mM[1] |
| This compound | DMSO | Data not available; expected to be similar to the free base. |
| This compound | Cell Culture Media | Low; dependent on media composition and final concentration. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder. The molecular weight of this compound is 649.76 g/mol .[7]
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath and sonicate for short intervals until the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Signaling Pathway and Experimental Workflows
CEP-11981 Signaling Pathway Inhibition
Caption: Inhibition of key angiogenic signaling pathways by this compound.
Troubleshooting Workflow for Compound Precipitation
References
- 1. CEP-11981 (ESK981) | VEGFR/TIE-2/FGFR1 inhibitor | ProbeChem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
How to dissolve CEP-11981 tosylate for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and using CEP-11981 tosylate in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally active, multi-targeted tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1] By inhibiting these pathways, this compound exhibits anti-angiogenic and anti-tumor effects.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2] It is soluble in DMSO at concentrations up to at least 10 mM. For in vivo studies, a co-solvent formulation is typically required.
Q3: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[1]
Q4: I'm observing precipitation when I dilute my this compound stock solution into aqueous media for my cell culture experiments. What should I do?
This is a common issue with compounds that have low aqueous solubility. To prevent precipitation, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%.[3] It is recommended to perform serial dilutions of your DMSO stock in the cell culture medium with vigorous mixing to ensure even dispersion.[4] Adding the concentrated stock solution directly to the full volume of aqueous buffer can lead to localized high concentrations and precipitation.
Troubleshooting Guide: Dissolving this compound
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume to decrease the concentration.- If not using DMSO, test the solubility in a small amount of an alternative organic solvent such as ethanol (B145695) or N,N-dimethylformamide (DMF). |
| Low temperature of the solvent. | - Gently warm the solution in a water bath (37°C). Do not overheat, as it may degrade the compound. | |
| Insufficient mixing. | - Vortex the solution for several minutes.- Use a sonicator bath for 5-10 minutes to aid dissolution. | |
| Precipitation occurs when diluting the DMSO stock solution into aqueous buffer or cell culture medium. | The compound has low solubility in aqueous solutions. | - Decrease the final concentration of this compound in the aqueous medium.- Lower the final percentage of DMSO in the working solution (ideally ≤ 0.1% for cell-based assays).[5][6]- Perform serial dilutions in the aqueous medium rather than a single large dilution.- Add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid dispersion. |
| The prepared solution appears cloudy or has visible particles. | Incomplete dissolution or presence of insoluble impurities. | - Centrifuge the solution at a high speed (e.g., 10,000 x g) for 5-10 minutes and carefully collect the supernatant.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Recommended for preparing high-concentration stock solutions. |
| Water | Insoluble[2] | Not a suitable solvent for initial dissolution. |
| Ethanol | Data not readily available | Can be tested as an alternative solvent. May require warming. |
| PBS (pH 7.2) | Data not readily available | Expect very low solubility. Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 649.76 g/mol .[7][8]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 2-5 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound and the final percentage of DMSO for your experiment (typically ≤ 0.1%).
-
Serial Dilution: It is recommended to perform a serial dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, you can first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium to get a 100 µM solution. Then, add 10 µL of this intermediate solution to 990 µL of cell culture medium.
-
Vortexing: Gently vortex the solution after each dilution step to ensure it is well-mixed.
-
Control Group: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Immediate Use: It is best to prepare the working solutions fresh for each experiment.
Protocol 3: Formulation for In Vivo Animal Studies
For in vivo administration, a co-solvent system is often necessary to maintain the solubility of the compound in an injectable formulation.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure: A suggested formulation for oral gavage involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare the vehicle: In a sterile tube, mix the required volumes of DMSO, PEG300, Tween 80, and saline.
-
Dissolve this compound: Add the appropriate amount of this compound to the vehicle to achieve the desired final concentration for dosing.
-
Ensure complete dissolution: Vortex and sonicate the mixture until the compound is fully dissolved and the solution is clear.
-
Administration: The solution should be prepared fresh daily before administration to the animals.
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
Caption: Inhibition of VEGFR, TIE2, and FGFR1 signaling by this compound.
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [precision.fda.gov]
- 8. This compound | C35H35N7O4S | CID 46196540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: CEP-11981 Tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CEP-11981 tosylate. The information provided is intended to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Tie2 receptor (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1] By inhibiting these kinases, CEP-11981 can potentially exert anti-angiogenic and anti-neoplastic effects.[2]
Q2: What are the recommended storage conditions for this compound powder and solutions?
For optimal stability, this compound in its solid form and in solution should be stored under specific conditions. The following table summarizes the recommended storage guidelines.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry and dark environment.[2] |
| -20°C | Long-term (months to years) | Store in a dry and dark environment.[2] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO but not in water. To prepare a stock solution, dissolve the compound in high-purity DMSO. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[3]
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous buffer.
-
Cause: this compound has poor aqueous solubility. Diluting a DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate out of solution.
-
Solution:
-
Minimize Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[4]
-
Use of Co-solvents: For in vivo formulations, a co-solvent system may be necessary. A typical formulation might involve dissolving the compound in DMSO first, then adding other solvents like PEG300/PEG400 and Tween 80 before the final dilution in saline.[3]
-
Stepwise Dilution: When diluting the DMSO stock solution, perform a stepwise dilution to prevent rapid concentration changes that can lead to precipitation.[4]
-
Issue 2: Inconsistent experimental results.
-
Cause: This could be due to the degradation of this compound in solution. Stability can be affected by factors such as pH, temperature, and light exposure.
-
Solution:
-
Freshly Prepared Solutions: Whenever possible, prepare working solutions fresh from a frozen stock solution on the day of the experiment.
-
pH Considerations: The stability of tyrosine kinase inhibitors can be pH-dependent. It is advisable to conduct experiments in buffered solutions and assess the stability of this compound at the experimental pH.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, as photodecomposition can occur.
-
Stability in Solution (Illustrative Data)
Disclaimer: The following data is illustrative and based on general knowledge of tyrosine kinase inhibitors. Specific stability studies for this compound should be conducted to obtain precise data.
Table 1: Illustrative pH Stability of this compound in Solution
| pH | Buffer System | Temperature (°C) | % Remaining after 24 hours |
| 3.0 | Citrate Buffer | 25 | 85% |
| 5.0 | Acetate Buffer | 25 | 92% |
| 7.4 | Phosphate Buffer | 25 | 98% |
| 9.0 | Borate Buffer | 25 | 75% |
Table 2: Illustrative Photostability of this compound in DMSO Solution
| Light Condition | Exposure Duration (hours) | Temperature (°C) | % Remaining |
| Dark Control | 24 | 25 | >99% |
| ICH Q1B Option 2 (Visible Light) | 24 | 25 | 90% |
| ICH Q1B Option 2 (UV-A Light) | 24 | 25 | 82% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately measuring the concentration of the active pharmaceutical ingredient (API) without interference from degradation products.
-
Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
-
Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent compound and all potential degradation products generated during forced degradation studies.
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Visualizations
References
Potential off-target effects of CEP-11981 tosylate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CEP-11981 tosylate. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Q1: We observed unexpected levels of cytotoxicity or a significant decrease in cell proliferation in our cell line that is not known to be dependent on VEGFR, TIE2, or FGFR signaling. What could be the cause?
A: This could be due to off-target inhibition of kinases essential for cell cycle progression and survival. CEP-11981 is known to inhibit Aurora A and c-SRC kinases at nanomolar concentrations. Inhibition of Aurora A can disrupt mitotic progression, leading to cell cycle arrest and apoptosis.[1][2] Similarly, c-SRC is involved in various signaling pathways that regulate cell growth and survival.[3][4]
To troubleshoot this, consider the following steps:
-
Assess Cell Cycle Profile: Perform cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) on cells treated with CEP-11981 to determine if there is an accumulation of cells in a specific phase of the cell cycle, which would be indicative of mitotic disruption.
-
Evaluate Apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining) to quantify the level of apoptosis induced by CEP-11981 in your cell line.
-
Western Blot Analysis: Probe for key downstream markers of Aurora A and c-SRC activity. For Aurora A, you could assess the phosphorylation status of its substrates, such as histone H3. For c-SRC, you could examine the phosphorylation of downstream targets like FAK or paxillin.
Q2: Our in vivo studies with CEP-11981 are showing significant hematological toxicities, specifically neutropenia, that are limiting the tolerated dose. Is this a known effect?
A: Yes, dose-limiting neutropenia has been observed in clinical trials of CEP-11981.[5][6] This is likely due to off-target inhibition of kinases crucial for the proliferation and differentiation of hematopoietic stem and progenitor cells. The known off-targets, Aurora A and c-SRC, both play important roles in hematopoiesis.[1][3] Aurora A is essential for the proliferation of hematopoietic progenitors, and its inhibition can lead to a decrease in various blood cell lineages.[7] c-SRC is also involved in the signaling pathways that regulate neutrophil development and function.[3]
To investigate this further in a preclinical setting:
-
Complete Blood Counts (CBCs): Perform regular CBCs on your animal models to monitor the levels of neutrophils and other blood cell types throughout the treatment period.
-
Bone Marrow Analysis: At the end of the study, or at interim time points, collect bone marrow to assess cellularity and the different hematopoietic lineages by histology or flow cytometry.
-
Colony-Forming Unit (CFU) Assays: Isolate hematopoietic progenitors from the bone marrow of treated animals and perform CFU assays to assess the impact of CEP-11981 on their proliferative capacity.
Frequently Asked Questions (FAQs)
Q1: What is the known kinase selectivity profile of this compound?
A: CEP-11981 is a multi-targeted kinase inhibitor. Its primary (on-target) and key secondary (off-target) kinase inhibition profile, based on preclinical data, is summarized in the table below.
| Kinase Target | IC50 (nM) | Classification |
| VEGFR1 | 3 | On-Target |
| VEGFR2 | 4 | On-Target |
| VEGFR3 | Data not specified | On-Target |
| TIE2 | 22 | On-Target |
| FGFR1 | 13 | On-Target |
| c-SRC | 37 | Off-Target |
| Aurora A | 42 | Off-Target |
Data compiled from publicly available preclinical studies.
Q2: Are there other potential off-target kinases that we should be aware of?
A: While a comprehensive public kinome scan of CEP-11981 is not available, examining the profile of structurally related compounds like lestaurtinib (B1684606) can provide insights into potential additional off-targets. Lestaurtinib is also an indolocarbazole and is known to inhibit JAK2, FLT3, and Aurora B, in addition to some of the targets of CEP-11981.[8] Therefore, it is plausible that CEP-11981 may have some activity against these kinases as well. If your experimental system is sensitive to the inhibition of these kinases, it would be prudent to empirically test for these effects.
Q3: What were the most common adverse events observed in the clinical development of CEP-11981?
A: In a Phase I clinical trial, the most frequently reported adverse events of any grade were fatigue, nausea, diarrhea, decreased appetite, abdominal pain, back pain, vomiting, constipation, headache, dizziness, and dyspnea.[6] The dose-limiting toxicities were grade 4 neutropenia and grade 3 T-wave inversion with chest heaviness and fatigue.[5][6]
| Adverse Event | Grade | Frequency |
| Fatigue | Any | Most Frequent |
| Nausea | Any | Frequent |
| Diarrhea | Any | Frequent |
| Decreased Appetite | Any | Frequent |
| Neutropenia | Grade 3/4 | Observed in highest-dose cohorts |
| T-wave inversion | Grade 3 | Dose-Limiting |
This table summarizes adverse events from a phase I clinical trial and is not exhaustive.[6]
Experimental Protocols
Detailed Methodology: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method to determine the in vitro inhibitory activity of CEP-11981 against a kinase of interest using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of CEP-11981 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare the kinase solution by diluting the recombinant kinase in kinase assay buffer to the desired concentration.
-
Prepare the substrate/ATP mixture in kinase assay buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted CEP-11981 or DMSO (for vehicle control) to the appropriate wells of the 384-well plate.
-
Add 2 µL of the diluted kinase solution to each well.
-
Include "no kinase" controls by adding 2 µL of kinase assay buffer instead of the kinase solution.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to all wells. The final reaction volume is 5 µL.
-
Gently mix the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes (or the optimized time for your kinase).
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from "no kinase" controls).
-
Calculate the percent inhibition for each CEP-11981 concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: On- and potential off-target signaling pathways of CEP-11981.
References
- 1. Aurora kinase A is required for hematopoiesis but is dispensable for murine megakaryocyte endomitosis and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Csk-mediated Src family kinase regulation dampens neutrophil infiltration during pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Src Family Kinases Hck and Fgr Regulate Neutrophil Responses to N-Formyl-Methionyl-Leucyl-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CEP-11981 Tosylate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CEP-11981 tosylate in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1] It primarily targets key receptors involved in angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[1] Its main targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Tie2 receptor (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1] By inhibiting these kinases, CEP-11981 can block signaling pathways that are crucial for tumor growth and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. This stock solution should be stored at -20°C for long-term stability.[2] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]
Q3: What are the expected cytotoxic effects of this compound on cancer cells in culture?
A3: As a multi-targeted TKI, CEP-11981 is expected to inhibit the proliferation of cancer cell lines that are dependent on the signaling pathways it targets. This can lead to a dose-dependent decrease in cell viability. For example, at a concentration of 1µM, CEP-11981 has been shown to significantly inhibit the growth of RT4 human urothelial carcinoma cells after 72 hours of treatment.[1] Morphological changes associated with cytotoxicity may include cell rounding, detachment from the culture surface, and the appearance of apoptotic bodies.[4][5]
Q4: Are there known off-target effects for this compound?
A4: While CEP-11981 is designed to be a multi-targeted inhibitor, like many TKIs, it may have off-target effects. Preclinical studies have shown that in addition to its primary targets, it can also inhibit other kinases such as c-SRC and Aurora A at nanomolar concentrations. It is important to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
This section addresses common issues that may arise during cell culture experiments with this compound.
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
| Potential Cause | Troubleshooting Suggestion |
| Compound Precipitation: this compound, like many TKIs, has low aqueous solubility and may precipitate in culture medium, especially at high concentrations. | - Ensure the final DMSO concentration in your working solution is below 0.5%.[3]- Prepare fresh dilutions from your DMSO stock for each experiment.- Visually inspect the culture medium for any signs of precipitation after adding the compound. |
| Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. | - Ensure you have a homogenous single-cell suspension before seeding.- Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase during treatment. |
| Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, leading to altered compound concentrations and cell growth. | - Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[6] |
| Inaccurate Pipetting: Small volume errors can lead to significant concentration differences. | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions like DMSO stocks. |
Issue 2: High background signal in control wells of a cell viability assay (e.g., MTT assay).
| Potential Cause | Troubleshooting Suggestion |
| DMSO Toxicity: High concentrations of DMSO can be toxic to cells, leading to reduced viability even in the vehicle control. | - Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.- Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is below the toxic threshold (typically <0.5%).[3][7] |
| Contamination: Bacterial or fungal contamination can metabolize the assay reagent, leading to a false positive signal. | - Regularly check your cell cultures for any signs of contamination.- Use sterile techniques throughout the experiment. |
| Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with the absorbance reading in colorimetric assays. | - Use a culture medium without phenol red for the assay.- Alternatively, use a "no-cell" blank control containing medium and the assay reagents to subtract the background absorbance. |
Quantitative Data Summary
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of CEP-11981 against various kinases. This data is crucial for designing experiments with appropriate concentration ranges.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 3 |
| VEGFR2 | 4 |
| TIE2 | 22 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Data sourced from preclinical studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution and subsequent dilutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[2]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to minimize solvent toxicity. [3] For example, to achieve a 10 µM final concentration, you can add 1 µL of the 10 mM stock to 1 mL of culture medium (0.1% DMSO).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.
-
Include a "vehicle control" (medium with DMSO) and a "no-treatment" control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Managing CEP-11981 Tosylate-Induced Neutropenia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia induced by the multi-targeted tyrosine kinase inhibitor, CEP-11981 tosylate, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Angiopoietin Receptor (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1). By inhibiting these receptors, CEP-11981 can suppress tumor angiogenesis and growth.
Q2: Is neutropenia an expected side effect of this compound in animal models?
A2: Yes. While preclinical data on this compound-induced neutropenia is not extensively published, clinical trials in humans have identified neutropenia as a dose-limiting toxicity. Therefore, it is a critical adverse event to monitor in animal studies. Other multi-targeted TKIs with similar targets, such as sunitinib (B231) and sorafenib, also demonstrate hematologic toxicities, including neutropenia, in preclinical and clinical settings.[1][2][3]
Q3: What is the likely mechanism of this compound-induced neutropenia?
A3: The neutropenia is likely a result of the inhibition of key signaling pathways involved in hematopoiesis. VEGFR, TIE2, and FGFR signaling are all implicated in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells (HSPCs), as well as the maintenance of the bone marrow microenvironment.[4][5][6][7][8][9][10] Inhibition of these pathways can disrupt normal neutrophil production.
Q4: How soon after starting this compound administration should I expect to see a drop in neutrophil counts?
A4: The onset of neutropenia can vary depending on the dose, dosing schedule, and animal species. For many TKIs, hematologic changes can be observed within the first one to two weeks of daily administration. It is crucial to establish a baseline blood count before starting treatment and monitor frequently during the initial phase of the experiment.
Q5: What are the clinical signs of neutropenia in research animals?
A5: Animals with mild to moderate neutropenia may not show any obvious clinical signs. Severe neutropenia can lead to an increased susceptibility to infections. Clinical signs of infection may include lethargy, ruffled fur, hunched posture, weight loss, and fever.
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Rapid Onset of Neutropenia
-
Question: My animals are showing a greater than 50% decrease in absolute neutrophil count (ANC) within the first week of treatment. What should I do?
-
Answer:
-
Confirm the Dose: Double-check your calculations for the dose of this compound being administered. Ensure the stock solution concentration is correct and the dosing volume is accurate for each animal's weight.
-
Review Dosing Schedule: If administering daily, consider if a dose reduction or an intermittent dosing schedule (e.g., 5 days on, 2 days off) might be necessary to allow for hematopoietic recovery.
-
Increase Monitoring Frequency: Increase the frequency of complete blood count (CBC) monitoring to daily or every other day to closely track the neutrophil nadir (the lowest point of neutrophil counts).
-
Consider Supportive Care: If the ANC drops to a critical level (e.g., <500 cells/µL), consider initiating supportive care as outlined in the "Prophylactic and Therapeutic Interventions" section below.
-
Issue 2: Animals are Showing Signs of Infection
-
Question: Some of my this compound-treated animals are lethargic, have lost weight, and one has a fever. What is the appropriate course of action?
-
Answer:
-
Isolate Affected Animals: Immediately isolate any animals showing signs of illness to prevent the potential spread of infection.
-
Perform a CBC: Obtain a blood sample for a CBC to confirm neutropenia and assess the severity.
-
Initiate Broad-Spectrum Antibiotics: If febrile neutropenia is suspected (neutropenia with fever), begin treatment with a broad-spectrum antibiotic as recommended by your institution's veterinary staff.[11][12][13][14] The choice of antibiotic should be guided by the facility's common pathogens and antimicrobial stewardship program.
-
Provide Supportive Care: Ensure easy access to food and water, and provide supplemental hydration (e.g., subcutaneous fluids) if necessary.
-
Temporarily Discontinue this compound: Halt administration of this compound in affected animals until the infection has resolved and neutrophil counts have recovered.
-
Issue 3: How to Proactively Manage Potential Neutropenia
-
Question: I am starting a new study with a high dose of this compound. How can I mitigate the risk of severe neutropenia?
-
Answer:
-
Establish a Monitoring Plan: Before starting the study, establish a clear blood collection and monitoring schedule. This should include a baseline CBC and frequent monitoring during the first few weeks of treatment.
-
Consider Prophylactic Antibiotics: For studies where severe neutropenia is anticipated, prophylactic antibiotics may be considered, especially if the animals are housed in conditions with a higher risk of opportunistic infections.[11][13][14] This should be done in consultation with a veterinarian.
-
Prophylactic Use of G-CSF: The use of Granulocyte-Colony Stimulating Factor (G-CSF) or its long-acting form, pegfilgrastim, can be considered to stimulate neutrophil production and reduce the severity and duration of neutropenia.[15][16][17][18][19][20][21][22][23][24] This is a significant experimental variable and should be incorporated into the study design.
-
Quantitative Data Summary
Table 1: Hematologic Toxicities of Sunitinib (a Multi-Targeted TKI) in Preclinical and Clinical Studies (as a proxy for this compound)
| Study Type | Species | Dosing Regimen | All-Grade Neutropenia Incidence | High-Grade (Grade 3-4) Neutropenia Incidence | Reference |
| Meta-analysis | Human | Various | 42.1% | 12.8% | [3] |
| Phase II Study | Human (HCC) | 37.5 mg daily (4 wks on/2 wks off) | Myeloid cell counts decreased by 20-50% | Severe neutropenia reported | [1] |
| Phase I Study | Pediatric | 15-20 mg/m²/day (28 days on/14 days off) | Common toxicity | Dose-limiting neutropenia observed | [25] |
Note: This data is for sunitinib and should be used as a general guide. The incidence and severity of neutropenia with this compound may differ.
Experimental Protocols
Protocol 1: Monitoring of Hematologic Parameters
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein, saphenous vein, or retro-orbital sinus, depending on the animal model and institutional guidelines) for a complete blood count (CBC) with differential.
-
On-Study Monitoring:
-
Initial Phase (Weeks 1-4): Collect blood samples twice weekly to closely monitor for the onset and nadir of neutropenia.
-
Maintenance Phase (After Week 4): Once the effect on neutrophil counts has been characterized, monitoring frequency can be reduced to once weekly or bi-weekly, unless clinical signs of illness are observed.
-
-
Sample Analysis: Analyze blood samples using an automated hematology analyzer validated for the species being studied.
Protocol 2: Prophylactic and Therapeutic Interventions
A. Prophylactic Antibiotic Treatment
-
Indication: For studies where severe neutropenia (ANC < 500 cells/µL) is anticipated.
-
Drug Selection: A broad-spectrum antibiotic such as enrofloxacin (B1671348) or trimethoprim-sulfamethoxazole is often used.[12][13] The choice should be made in consultation with a veterinarian.
-
Administration: Antibiotics can be administered in the drinking water or via oral gavage.
-
Example (Mouse): Enrofloxacin in drinking water (0.16 mg/mL).[13]
-
-
Duration: Prophylactic treatment is typically continued through the period of highest risk for neutropenia.
B. Recombinant G-CSF Administration
-
Indication: To reduce the severity and duration of anticipated neutropenia.
-
Drug Selection: Recombinant murine G-CSF (filgrastim) or pegylated G-CSF (pegfilgrastim).[15][16][17][18][19][20][21][22][23][24]
-
Administration: Administered subcutaneously.
-
Example (Mouse): Pegfilgrastim at a dose of 1 µg/g body weight, administered once after the chemotherapeutic agent.[19]
-
-
Timing: G-CSF is typically administered 24 hours after the administration of the myelosuppressive agent.
Visualizations
Caption: Hypothetical signaling pathway of CEP-11981-induced neutropenia.
Caption: Experimental workflow for managing CEP-11981-induced neutropenia.
References
- 1. Exploratory analysis of early toxicity of sunitinib in advanced hepatocellular carcinoma patients: Kinetics and potential biomarker value - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asco.org [asco.org]
- 3. Risk of hematologic toxicities in cancer patients treated with sunitinib: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | VEGF Receptor 1 Promotes Hypoxia-Induced Hematopoietic Progenitor Proliferation and Differentiation [frontiersin.org]
- 5. VEGF Receptor 1 Promotes Hypoxia-Induced Hematopoietic Progenitor Proliferation and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VEGF regulates haematopoietic stem cell survival by an internal autocrine loop mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of FGFR1beta signaling pathway promotes survival, migration and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tie2 activation contributes to hemangiogenic regeneration after myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Loss of FGFR3 Delays Acute Myeloid Leukemogenesis by Programming Weakly Pathogenic CD117-Positive Leukemia Stem-Like Cells [frontiersin.org]
- 11. dvm360.com [dvm360.com]
- 12. Impact of Pretreatment Neutrophil Count on Chemotherapy Administration and Toxicity in Dogs with Lymphoma Treated with CHOP Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Use in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 14. scispace.com [scispace.com]
- 15. Scholars@Duke publication: Pegfilgrastim administered once per cycle reduces incidence of chemotherapy-induced neutropenia. [scholars.duke.edu]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Pegfilgrastim for chemotherapy-induced neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prevention of chemotherapy-induced neutropenia with pegfilgrastim: pharmacokinetics and patient outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. Safety and efficacy of pegfilgrastim in patients receiving myelosuppressive chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy [frontiersin.org]
- 23. Role of lipegfilgrastim in the management of chemotherapy-induced neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming In Vitro Resistance to CEP-11981 Tosylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to CEP-11981 tosylate in vitro. All guidance is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ESK981) is an orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the inhibition of several receptor tyrosine kinases crucial for angiogenesis and tumor cell proliferation.[2] Specifically, it targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2 (TEK receptor tyrosine kinase), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][3] By binding to and inhibiting these receptors, CEP-11981 can block downstream signaling pathways, leading to the inhibition of endothelial cell migration, proliferation, and survival, as well as direct anti-tumor effects.[2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
Acquired resistance to multi-targeted TKIs like CEP-11981 can arise through several mechanisms. The most common include:
-
On-Target Secondary Mutations: The development of point mutations in the kinase domains of target receptors (VEGFRs, TIE2, FGFR1) can prevent CEP-11981 from binding effectively, while still allowing the kinase to be active.
-
Bypass Signaling Pathway Activation: Cancer cells can compensate for the inhibition of the VEGFR/TIE2/FGFR pathways by upregulating alternative signaling pathways. For instance, increased signaling through other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) or c-Met, can reactivate downstream pro-survival pathways like PI3K/AKT or MAPK/ERK.
-
Downstream Pathway Alterations: Mutations or amplification of genes downstream of the targeted receptors (e.g., KRAS, BRAF, PIK3CA) can lead to constitutive activation of signaling cascades, making the cells independent of upstream receptor stimulation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump CEP-11981 out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence Analysis: Perform targeted sequencing or whole-exome sequencing of the resistant cells to identify potential mutations in the kinase domains of VEGFRs, TIE2, and FGFR1, as well as in key downstream signaling molecules (e.g., RAS, RAF, PI3K).
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases. This can help identify potential bypass signaling pathways that are hyperactivated in the resistant cells compared to the parental, sensitive cells.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins such as AKT, ERK, and S6 ribosomal protein. Sustained phosphorylation of these proteins in the presence of CEP-11981 would suggest bypass or downstream pathway activation.
-
Drug Efflux Assays: Utilize fluorescent substrates of ABC transporters (e.g., rhodamine 123) to assess whether drug efflux is increased in the resistant cell line. This can be confirmed by using known ABC transporter inhibitors.
Troubleshooting Guides
Problem: A previously sensitive cell line now grows at concentrations of this compound that were previously cytotoxic.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation. | 1. Perform a new dose-response experiment to determine the new IC50 value for the resistant population. 2. Isolate single-cell clones from the resistant population to investigate heterogeneity. 3. Follow the protocols below to characterize the mechanism of resistance (e.g., sequencing, pathway analysis). |
| Compound degradation or instability. | 1. Ensure proper storage of this compound stock solutions (aliquoted and stored at -80°C). 2. Prepare fresh dilutions for each experiment from a new aliquot. 3. Confirm the bioactivity of the compound on a sensitive control cell line. |
| Inconsistent cell culture conditions. | 1. Verify cell line identity via short tandem repeat (STR) profiling. 2. Routinely test for mycoplasma contamination. 3. Maintain consistent media formulations, serum batches, and incubation conditions. |
Problem: Inconsistent results in cell viability assays (e.g., MTT, CCK-8) with this compound.
| Possible Cause | Suggested Solution |
| Inaccurate cell seeding density. | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay period. 2. Use a cell counter for accurate seeding and perform a growth curve analysis prior to the experiment. |
| Interference of the compound with the assay reagent. | 1. Run a control plate with this compound in cell-free media to check for any direct reaction with the viability dye. 2. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay like CellTiter-Glo). |
| Variability in drug treatment duration. | 1. Ensure precise timing for drug addition and assay termination across all plates and experiments. 2. Use a multichannel pipette for simultaneous addition of drug or reagents to multiple wells. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of CEP-11981 against its primary kinase targets.
| Target Kinase | IC50 (nM) |
| VEGFR1 (Flt-1) | 3 |
| VEGFR2 (KDR) | 4 |
| TIE2 (TEK) | 22 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
| Data compiled from preclinical studies.[3][4] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cancer cell line by continuous exposure to escalating doses of the drug.[5][6][7]
-
Determine Initial IC50: a. Seed the parental (sensitive) cancer cell line in 96-well plates at a pre-determined optimal density. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., CCK-8 or MTS) and calculate the IC50 value, which is the concentration that inhibits 50% of cell growth.[6]
-
Initiate Resistance Induction: a. Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.[5] b. Maintain the cells in this drug concentration, changing the medium every 2-3 days, until the cell growth rate stabilizes and resembles that of the untreated parental cells. This may take several passages.
-
Dose Escalation: a. Once the cells are stably growing at the initial concentration, increase the drug concentration by 1.5- to 2-fold.[8] b. Monitor the cells closely. If significant cell death (>50%) occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[5] c. Repeat this dose-escalation process incrementally. It is advisable to cryopreserve cell stocks at each stable concentration step.[9]
-
Establishment and Validation of the Resistant Line: a. Continue the dose escalation until the cells can proliferate in a concentration that is 5-10 times higher than the initial IC50.[8] b. Culture the established resistant cell line in a maintenance medium containing the final achieved concentration of this compound. c. Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 of the resistant line to that of the parental line. d. To check for the stability of the resistance, culture the resistant cells in a drug-free medium for several passages (e.g., 10-15 passages) and then re-determine the IC50.[8]
Protocol 2: Analysis of Downstream Signaling by Western Blot
-
Cell Treatment and Lysis: a. Seed both parental and resistant cells and allow them to attach overnight. b. Starve the cells in a serum-free medium for 6-12 hours. c. Treat the cells with this compound at the IC50 concentration of the parental line for a specified time (e.g., 2, 6, 24 hours). Include an untreated control for both cell lines. d. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. c. Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. f. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for developing resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CEP-11981 Tosylate Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CEP-11981 tosylate for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of key receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels), including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Tunica interna Endothelial cell Kinase-2 (TIE2). By blocking these pathways, CEP-11981 can inhibit endothelial cell migration, proliferation, and survival, which are critical for tumor growth. It has also been shown to inhibit other kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1), c-SRC, and Aurora A.
Q2: What is a recommended starting dose for in vivo mouse xenograft studies?
Based on preclinical studies with human tumor xenografts in mice, doses ranging from 2.5 mg/kg to 10 mg/kg administered via oral gavage have been evaluated. A common starting point for efficacy studies is 5 mg/kg, administered daily. It is crucial to perform a dose-finding study to determine the optimal dose for your specific tumor model and animal strain.
Q3: How should I prepare this compound for oral administration in mice?
A common vehicle for oral gavage of hydrophobic small molecules in mice consists of a mixture of DMSO, PEG300, Tween 80, and saline. A recommended formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
To prepare the formulation, dissolve this compound in DMSO first, then add PEG300, followed by Tween 80, and finally saline. Mix thoroughly between the addition of each component. Gentle warming or sonication may aid in dissolution. It is advisable to prepare the formulation fresh for each dosing.
Q4: What are the known toxicities of this compound from clinical studies?
In a Phase I clinical trial in patients with advanced solid tumors, the maximum tolerated dose (MTD) was determined to be 97.4 mg/m². Dose-limiting toxicities observed at higher doses included neutropenia (a decrease in a type of white blood cell) and cardiac events (T-wave inversion with chest heaviness and fatigue).[1] The most frequently reported adverse events at tolerated doses were fatigue, nausea, diarrhea, decreased appetite, and abdominal pain.[1] These findings in humans suggest that researchers conducting preclinical studies should monitor for signs of myelosuppression and general animal well-being.
Troubleshooting Guide
Issue 1: High variability in tumor growth inhibition between animals in the same treatment group.
| Possible Cause | Suggested Solution |
| Inconsistent Formulation | Ensure this compound is fully dissolved in the vehicle. Prepare a fresh formulation for each day of dosing and vortex well before each administration. Inconsistent suspension can lead to variable dosing. |
| Inaccurate Dosing | Calibrate the oral gavage needle volume. Ensure proper gavage technique to deliver the full dose to the stomach and avoid accidental administration into the lungs. Weigh animals regularly to adjust the dose volume accurately. |
| Tumor Heterogeneity | Ensure that tumors are of a consistent size at the start of the treatment. Randomize animals into treatment and control groups based on tumor volume. |
Issue 2: Lack of in vivo efficacy despite potent in vitro activity.
| Possible Cause | Suggested Solution |
| Poor Bioavailability | Although CEP-11981 is orally active, its absorption can be influenced by the vehicle and the gastrointestinal state of the animal. Ensure the use of a suitable vehicle (see FAQ 3). Consider performing a pilot pharmacokinetic study to determine the plasma concentration of CEP-11981 after oral administration. |
| Rapid Metabolism | The compound may be rapidly metabolized and cleared in the animal model. A pharmacokinetic study would also provide information on the half-life of the compound, which can inform the dosing frequency. |
| Tumor Model Resistance | The chosen xenograft model may not be sensitive to the inhibition of VEGFR and TIE2 pathways. Confirm the expression of these receptors in your tumor model. Tumors can also develop resistance by activating alternative signaling pathways. |
Issue 3: Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy).
| Possible Cause | Suggested Solution |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out toxicity from the formulation components. |
| On-target Toxicity | The observed toxicity may be a result of inhibiting the intended signaling pathways in normal tissues. Consider reducing the dose or the frequency of administration. Monitor for known toxicities of VEGFR inhibitors, such as effects on blood pressure and wound healing. |
| Off-target Effects | CEP-11981 is a multi-targeted inhibitor. The toxicity could be due to the inhibition of other kinases. If toxicity persists at doses that are not efficacious, further investigation into the off-target profile may be necessary. |
Quantitative Data Summary
Table 1: Preclinical Dosing of CEP-11981 in a Human Urothelial Carcinoma Xenograft Model
| Dose (mg/kg) | Administration Route | Frequency | Outcome |
| 2.5 | Oral Gavage | Daily | Significant growth arrest of xenografts |
| 5.0 | Oral Gavage | Daily | Significant growth arrest of xenografts |
| 10.0 | Oral Gavage | Daily | Significant growth arrest of xenografts |
Table 2: CEP-11981 Phase I Clinical Trial Dose Escalation
| Dose Level (mg/m²) |
| 3.0 |
| 4.2 |
| 5.9 |
| 11.8 |
| 19.7 |
| 29.6 |
| 41.4 |
| 55.0 |
| 73.0 |
| 97.4 (MTD) |
| 126.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/mL Stock)
-
Weigh the required amount of this compound powder.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.
-
Add Tween 80 to a final concentration of 5% of the total volume and mix thoroughly.
-
Add saline to bring the formulation to the final volume (45%) and mix until a clear solution is obtained.
-
This stock solution can be diluted with the same vehicle to achieve the desired final dosing concentration.
Protocol 2: Administration of this compound by Oral Gavage in Mice
-
Weigh the mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse.
-
Measure the appropriate length on the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle into the mouth and gently advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Once the needle is in the correct position, dispense the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure and regularly throughout the study.
Visualizations
References
Troubleshooting inconsistent results with CEP-11981 tosylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CEP-11981 tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, multi-targeted tyrosine kinase inhibitor.[1] It primarily targets TIE2, VEGFR1-3, and FGFR1, playing a role in potential anti-angiogenic and anti-tumor effects.[1][2] Additional preclinical data shows it also inhibits c-SRC and Aurora A.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. Stock solutions are best stored at -80°C and used within 6 months to prevent inactivation from repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO but is not soluble in water.
Troubleshooting Inconsistent Results
Q1: I am observing precipitation of this compound when I add it to my cell culture medium. How can I prevent this?
This is a common issue with compounds dissolved in DMSO. When the DMSO stock is diluted into an aqueous cell culture medium, the compound's solubility can decrease dramatically, leading to precipitation.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO your specific cell line can tolerate without affecting viability or experimental outcomes. This is typically between 0.1% and 0.5% for most cell lines.[4]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your culture medium for each experiment. Do not store the diluted compound in the medium.
-
Increase Final DMSO Volume (with caution): If possible, slightly increasing the final DMSO concentration in your culture (while staying within the tolerated limit for your cells) may help maintain solubility.
-
Sonication/Heating: Gentle sonication or warming of the solution during preparation may aid in dissolution, but be cautious as this can also degrade the compound.[5]
Q2: My experimental results with this compound are not consistent across different experiments. What could be the cause?
Inconsistent results can stem from several factors, from reagent handling to experimental setup.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose the root cause of inconsistent experimental results.
Q3: I am observing significant cell death at concentrations where I expect to see specific inhibition. What could be the reason?
High toxicity at or near the expected effective concentration can suggest off-target effects or a narrow therapeutic window.
Potential Causes and Solutions:
-
Off-Target Effects: CEP-11981 is a multi-targeted inhibitor, and at higher concentrations, it may inhibit kinases essential for cell survival. Clinical data has indicated that treatment-related grade 3/4 neutropenia can occur, suggesting potential off-target inhibition.[6]
-
Solution: Perform a dose-response experiment to determine a concentration that inhibits the target of interest without causing widespread, non-specific cell death.
-
-
DMSO Toxicity: Ensure the final DMSO concentration is not exceeding the tolerated limit for your cell line.[4][7]
-
Solution: Run a vehicle control with the same DMSO concentration as your experimental samples to assess the solvent's effect on cell viability.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of CEP-11981 [3]
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| TIE-2 | 22 |
| FGFR-1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Experimental Protocols
Detailed Protocol: Cell Viability (MTT) Assay
This protocol provides a framework for assessing the effect of this compound on the viability of a cancer cell line (e.g., RT4 human urothelial carcinoma cells).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., RT4)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: A step-by-step workflow for conducting a cell viability assay with this compound.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: CEP-11981 Tosylate Preclinical Studies
Disclaimer: Detailed preclinical toxicology data and a comprehensive list of adverse events for CEP-11981 tosylate in animal models are not publicly available. The development of CEP-11981 was discontinued, and as a result, extensive preclinical safety information has not been published. This technical support center provides general guidance for researchers working with multi-targeted tyrosine kinase inhibitors (TKIs) that, like CEP-11981, target VEGFR, TIE2, and FGFR signaling pathways. The information provided is based on the known class-effects of such inhibitors and general principles of preclinical toxicology assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, multi-targeted tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Angiopoietin Receptor (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1). By inhibiting these pathways, CEP-11981 is designed to have anti-angiogenic and anti-tumor effects.
Q2: What are the expected on-target adverse events associated with inhibitors of VEGFR, TIE2, and FGFR pathways in preclinical models?
A2: Based on the known physiological roles of these pathways, researchers should monitor for a range of potential on-target toxicities. These can include, but are not limited to:
-
Cardiovascular effects: Hypertension, due to VEGFR inhibition and disruption of normal vascular homeostasis.
-
Renal toxicities: Proteinuria and potential for glomerular injury, as VEGFR is crucial for maintaining the glomerular filtration barrier.
-
Impaired wound healing: As angiogenesis is a critical component of tissue repair.
-
Endocrine and metabolic disturbances: Related to FGFR inhibition, which can affect phosphate (B84403) homeostasis and bone metabolism.
-
Vascular and lymphatic disruption: Due to TIE2 inhibition, which is important for vessel maturation and stability.
Q3: What off-target toxicities might be observed with CEP-11981 or similar multi-targeted TKIs?
A3: While specific off-target effects for CEP-11981 are not documented, multi-targeted TKIs can interact with other kinases, leading to unexpected toxicities. In a Phase I clinical trial of CEP-11981, dose-limiting toxicities included neutropenia, suggesting potential off-target effects on hematopoietic pathways[1]. Researchers should therefore maintain a broad and vigilant monitoring program in preclinical studies.
Q4: Are there any general observations from animal studies with CEP-11981?
A4: Publicly available data is very limited. One preclinical study in a murine xenograft model of urothelial carcinoma noted that there was no change in the weight of the mice at doses of 2.5, 5, or 10 mg/kg administered daily, five days a week for two weeks. This suggests that at these dose levels and duration, the compound was grossly tolerated in that specific model.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden increase in blood pressure in rodent models. | On-target effect of VEGFR inhibition. | 1. Increase frequency of blood pressure monitoring.2. Consider dose reduction or interruption to assess reversibility.3. Perform histological examination of the heart and major blood vessels at study termination. |
| Significant weight loss (>15%) in study animals. | Could be due to gastrointestinal toxicity, decreased appetite, or general malaise. | 1. Monitor food and water intake daily.2. Perform regular clinical observations for signs of distress.3. Consider dose reduction or supportive care (e.g., hydration, palatable food).4. At necropsy, carefully examine the gastrointestinal tract. |
| Elevated liver enzymes (ALT, AST) in bloodwork. | Potential for hepatotoxicity, a known class-effect for some TKIs. | 1. Confirm findings with repeat bloodwork.2. At study termination, perform detailed histopathological evaluation of the liver.3. Consider including a cohort for reversibility assessment after treatment cessation. |
| Skin lesions or changes in coat condition. | Possible off-target effect or on-target effect related to FGFR inhibition. | 1. Document lesions with photographs and detailed descriptions.2. Collect skin samples for histopathology.3. Rule out other causes such as fighting or husbandry issues. |
Experimental Protocols
General Protocol for a 28-Day Repeated-Dose Toxicity Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, high). The high dose should be selected to elicit some level of toxicity, while the low dose should be a no-observed-adverse-effect-level (NOAEL), if possible.
-
Administration: Administer the compound orally (e.g., by gavage) once daily for 28 consecutive days.
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Body Weight and Food Consumption: Record body weights prior to treatment and at least weekly thereafter. Measure food consumption weekly.
-
Clinical Pathology: Collect blood and urine samples at pre-defined intervals (e.g., pre-study and at termination) for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the 28-day treatment period, euthanize animals and perform a full necropsy.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, heart, spleen, brain, gonads).
-
Histopathology: Preserve major organs and any gross lesions in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination by a qualified veterinary pathologist.
Quantitative Data Summary (Illustrative)
The following tables contain illustrative data based on potential findings from preclinical studies with a multi-targeted TKI and are not specific to this compound.
Table 1: Illustrative Hematology Findings in Rats (Day 28)
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| White Blood Cell Count (10³/µL) | 8.5 ± 1.2 | 8.2 ± 1.5 | 6.1 ± 0.9 | 4.5 ± 0.7** |
| Neutrophils (10³/µL) | 1.7 ± 0.4 | 1.6 ± 0.5 | 1.0 ± 0.3 | 0.6 ± 0.2** |
| Platelets (10³/µL) | 850 ± 95 | 830 ± 110 | 750 ± 80 | 620 ± 75* |
| Data are presented as mean ± SD. *p<0.05, **p<0.01 compared to vehicle control. |
Table 2: Illustrative Clinical Chemistry Findings in Rats (Day 28)
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 40 ± 10 | 65 ± 15 | 98 ± 22** |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 | 28 ± 5 | 35 ± 6** |
| Total Protein (g/dL) | 6.5 ± 0.5 | 6.4 ± 0.6 | 6.0 ± 0.4 | 5.5 ± 0.5* |
| Data are presented as mean ± SD. *p<0.05, **p<0.01 compared to vehicle control. |
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: General workflow for a preclinical toxicology study.
References
Technical Support Center: CEP-11981 Tosylate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving CEP-11981 tosylate.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent IC50 Values in Kinase Assays
Potential Causes:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like CEP-11981 is highly sensitive to the ATP concentration in the assay.
-
Enzyme Concentration: Using too high an enzyme concentration can lead to rapid substrate depletion, affecting inhibitor potency measurement.
-
Reaction Time: If the kinase reaction proceeds beyond the linear range, it can result in inaccurate IC50 values.
-
Compound Stability: this compound may degrade under certain assay conditions.
Solutions:
| Parameter | Recommendation |
| ATP Concentration | Maintain a consistent ATP concentration across all experiments, ideally at or near the Km for the specific kinase. |
| Enzyme Concentration | Use an enzyme concentration that produces a robust signal while ensuring the reaction remains in the linear range for the duration of the assay. |
| Reaction Time | Perform a time-course experiment to determine the optimal reaction time where product formation is linear. |
| Compound Stability | Verify the stability of this compound in your specific assay buffer and conditions. Prepare fresh dilutions from a frozen stock for each experiment. |
Issue 2: Poor or Variable Cellular Activity
Potential Causes:
-
Compound Solubility: this compound is soluble in DMSO, but may precipitate in aqueous cell culture media.
-
Cell Line Specificity: The multi-targeted nature of CEP-11981 means its efficacy can vary significantly between different cell lines with varying dependencies on the targeted kinases (VEGFR, TIE2, FGFR, etc.).
-
Off-Target Effects: At higher concentrations, off-target effects can lead to unexpected phenotypes or toxicity, masking the intended on-target effects. Clinical studies have noted neutropenia at higher doses, suggesting potential off-target inhibition of kinases like Aurora A.[1][2]
-
Drug Efflux: Some cell lines may express high levels of drug efflux pumps, actively removing the compound and reducing its intracellular concentration.
Solutions:
| Parameter | Recommendation |
| Compound Solubility | Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent effects and compound precipitation. Visually inspect for any precipitate after adding the compound to the media. |
| Cell Line Selection | Profile the expression levels of the target kinases (VEGFRs, TIE2, FGFRs) in your chosen cell lines to correlate with sensitivity to this compound. |
| Dose-Response | Perform a wide dose-response curve to identify the optimal concentration range for on-target effects versus non-specific toxicity. |
| Drug Efflux | If drug efflux is suspected, consider co-incubation with a known efflux pump inhibitor to see if it potentiates the activity of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Q2: What are the primary targets of this compound?
A2: CEP-11981 is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2, and Fibroblast Growth Factor Receptor 1 (FGFR1). It also shows activity against c-SRC and Aurora A.
Q3: Are there any known off-target effects of this compound that I should be aware of in my in vitro experiments?
A3: Yes, in clinical trials, dose-limiting toxicities such as neutropenia were observed, suggesting off-target effects.[1][2] While specific in vitro off-target effects are not extensively documented in the provided search results, it is crucial to consider that at higher concentrations, multi-targeted kinase inhibitors can inhibit other kinases, leading to unexpected cellular responses. It is recommended to perform dose-response experiments to distinguish on-target from potential off-target effects.
Q4: Can this compound interfere with common cell viability assays?
A4: While there is no specific information in the search results indicating that this compound interferes with common cell viability assays, it is a general concern for small molecule inhibitors. To mitigate this, it is advisable to run a control experiment with the compound in the absence of cells to check for any direct interaction with the assay reagents (e.g., formazan-based assays like MTT or resazurin-based assays).
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of CEP-11981
| Kinase Target | IC50 (nM) |
| VEGFR1 | 3 |
| VEGFR2 | 4 |
| TIE2 | 22 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Data from preclinical studies.
Experimental Protocols
Protocol 1: General In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Reaction Mixture: In a suitable microplate, add the kinase, a fluorescently or radioactively labeled substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding a solution of ATP at a predetermined concentration (ideally at the Km for the kinase).
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a time within the linear range of the reaction.
-
Termination: Stop the reaction using an appropriate stop solution.
-
Detection: Measure the signal (e.g., fluorescence, radioactivity) to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell-Based Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (ensure the final DMSO concentration is consistent and non-toxic, e.g., <0.5%). Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 48-72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
References
- 1. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CEP-11981 Tosylate Formulation for Oral Gavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral gavage administration of CEP-11981 tosylate. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It primarily targets key receptors involved in angiogenesis (the formation of new blood vessels), including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2 (also known as TEK), and Fibroblast Growth Factor Receptor 1 (FGFR1).[2] By inhibiting these receptor tyrosine kinases, CEP-11981 can block downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby exerting anti-angiogenic and anti-tumor effects.[1][3]
Q2: I am having trouble dissolving this compound for oral gavage. What are the recommended vehicles?
This compound is a poorly water-soluble compound, which is a common characteristic of many kinase inhibitors. A standard approach for oral gavage of such compounds in preclinical studies is to prepare a uniform suspension. A widely used and recommended vehicle is an aqueous solution of 0.5% carboxymethylcellulose (CMC) with 0.1% to 0.4% Tween 80. The CMC acts as a suspending agent to ensure a homogenous mixture, while the Tween 80 acts as a surfactant to improve wettability of the compound.
Q3: How do I prepare a suspension of this compound for oral gavage?
A detailed, step-by-step protocol for preparing a suspension of this compound is provided in the "Experimental Protocols" section of this guide. The general principle involves creating a paste of the compound with a small amount of the vehicle before gradually adding the remaining vehicle to form a uniform suspension.
Q4: What is a typical dose of this compound for in vivo studies in mice?
Preclinical studies have used a range of doses for CEP-11981. For example, in a murine xenograft model of human urothelial carcinoma, CEP-11981 was administered at 5 mg/kg via oral gavage once daily. It is always recommended to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental goals.
Q5: Are there any known toxicities or side effects of this compound in preclinical models?
In a phase I clinical trial, the most frequently reported adverse events at higher doses included fatigue, nausea, diarrhea, and decreased appetite.[4] In preclinical models, it is important to monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or signs of gastrointestinal distress. The maximum tolerated dose (MTD) in a clinical study was determined to be 97.4 mg/m².[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation or clumping in the vehicle | Inadequate dispersion of the compound. | Ensure the compound is first made into a smooth paste with a small amount of the vehicle before gradual dilution. Use of a sonicator can also help in breaking up agglomerates. |
| Inconsistent dosing between animals | Non-homogenous suspension. | Vigorously vortex the suspension immediately before drawing each dose into the syringe to ensure the compound is evenly distributed. |
| Difficulty in administering the suspension due to high viscosity | Concentration of the suspending agent (e.g., CMC) is too high. | Try reducing the concentration of CMC to 0.25%. Ensure the suspension is at room temperature, as lower temperatures can increase viscosity. |
| Animal distress during or after gavage (e.g., coughing, fluid from the nose) | Improper gavage technique, leading to administration into the trachea. | Review and practice proper oral gavage technique. Ensure the animal is properly restrained and the gavage needle is inserted correctly into the esophagus. If aspiration is suspected, the animal should be closely monitored. |
| Clogging of the gavage needle | Large particles in the suspension. | Ensure the compound is finely ground before preparation. Sonication of the final suspension can help reduce particle size. Consider using a slightly larger gauge gavage needle if appropriate for the animal's size. |
Quantitative Data Summary
The following table summarizes key quantitative data for CEP-11981.
| Parameter | Value | Target/System |
| IC₅₀ | 3 nM | VEGFR1 |
| 4 nM | VEGFR2 | |
| 22 nM | TIE2 | |
| 13 nM | FGFR1 | |
| Maximum Tolerated Dose (MTD) in Humans | 97.4 mg/m² | Phase I Clinical Trial |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (10 mg/mL in 0.5% CMC / 0.2% Tween 80)
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (CMC)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare the Vehicle (0.5% CMC / 0.2% Tween 80): a. To prepare 100 mL of the vehicle, weigh 0.5 g of CMC and 0.2 g (or 0.2 mL) of Tween 80. b. In a beaker with a magnetic stir bar, add approximately 90 mL of sterile water and begin stirring. c. Slowly sprinkle the CMC powder into the vortex of the stirring water to prevent clumping. d. Add the Tween 80 to the solution. e. Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours. f. Bring the final volume to 100 mL with sterile water.
-
Prepare the this compound Suspension (10 mg/mL): a. Calculate the required amount of this compound and vehicle for your experiment. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of this compound. b. Weigh the calculated amount of this compound powder and place it in a sterile conical tube. c. Add a small volume of the prepared vehicle (e.g., 0.5 mL) to the powder. d. Create a smooth, uniform paste by mixing with a spatula or by vigorous vortexing. This step is crucial to prevent clumping. e. Gradually add the remaining vehicle in small portions, vortexing thoroughly after each addition, until the final desired volume is reached. f. (Optional) Sonicate the final suspension for 5-10 minutes to ensure a fine, homogenous dispersion.
-
Administration: a. Before each administration, vigorously vortex the suspension to ensure uniformity. b. Administer the suspension to the animals via oral gavage at the desired dose. For mice, a typical gavage volume is 5-10 mL/kg.
Visualizations
Signaling Pathways
This compound exerts its anti-angiogenic effects by inhibiting the signaling of key receptor tyrosine kinases. The diagrams below illustrate the simplified signaling pathways of VEGFR2 and TIE2, which are primary targets of CEP-11981.
Caption: Simplified VEGFR2 signaling pathway inhibited by this compound.
Caption: Simplified TIE2 signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines the key steps for the preparation and administration of this compound for oral gavage.
References
Validation & Comparative
A Head-to-Head Battle in Renal Cancer Models: CEP-11981 Tosylate vs. Sunitinib
An in-depth comparison of two potent tyrosine kinase inhibitors reveals distinct mechanistic profiles and anti-tumor efficacy in preclinical renal cancer models. This guide provides a comprehensive analysis of their performance, supported by experimental data, for researchers and drug development professionals.
In the landscape of renal cell carcinoma (RCC) therapeutics, multi-targeted tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of treatment. Sunitinib (B231), a well-established TKI, has been a standard of care for advanced RCC. This guide presents a comparative analysis of CEP-11981 tosylate, a pan-VEGFR/TIE2 tyrosine kinase inhibitor, and sunitinib, evaluating their mechanisms of action and anti-tumor activities in preclinical renal cancer models.
Mechanism of Action: A Tale of Two Kinase Inhibition Profiles
CEP-11981 and sunitinib, while both categorized as TKIs, exhibit distinct target inhibition profiles that underpin their anti-cancer effects.
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2) and the TIE2 receptor, key mediators of angiogenesis—the formation of new blood vessels that tumors need to grow and spread.[1] Additionally, it targets Fibroblast Growth Factor Receptor 1 (FGFR1), c-SRC, and Aurora A, kinases involved in various aspects of cell proliferation and survival.[2]
Sunitinib also targets VEGFRs, but its inhibitory activity extends to Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and the stem cell factor receptor (c-Kit).[3] By blocking these receptors, sunitinib disrupts signaling pathways crucial for both angiogenesis and direct tumor cell proliferation.[4][5]
dot
Preclinical Efficacy: A Quantitative Comparison
The anti-tumor potential of CEP-11981 and sunitinib has been evaluated in various preclinical models, including in vitro kinase assays, cell proliferation assays, and in vivo tumor xenograft studies.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the inhibitor.
| Target Kinase | CEP-11981 IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-1 | 3 | - |
| VEGFR-2 | 4 | 80 |
| TIE2 | 22 | - |
| FGFR1 | 13 | >10-fold selective vs. VEGFR2 |
| c-SRC | 37 | >10-fold selective vs. VEGFR2 |
| Aurora A | 42 | - |
| PDGFRβ | - | 2 |
| c-Kit | - | - |
| FLT3 | - | 50 (ITD) |
Data compiled from multiple sources.[2][6] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Anti-proliferative Activity in Renal Cancer Cell Lines
The efficacy of these inhibitors in halting the growth of cancer cells is a critical measure of their therapeutic potential.
| Cell Line | Sunitinib IC50 (µM) |
| 786-O | 4.6 |
| ACHN | 1.9 |
| Caki-1 | 2.8 |
Data for CEP-11981 in renal cancer cell lines is not publicly available. Data for sunitinib is from a study by Namba et al.[7]
In Vivo Anti-Tumor Activity in Renal Cancer Xenograft Models
Xenograft models, where human tumor cells are implanted in immunodeficient mice, provide a valuable platform for evaluating the in vivo efficacy of anti-cancer agents.
While a preclinical study of CEP-11981 mentioned its evaluation in an orthotopic renal carcinoma model, specific quantitative data on tumor growth inhibition has not been reported.[8]
Sunitinib, on the other hand, has demonstrated significant anti-tumor activity in various renal cell carcinoma xenograft models. For instance, in a study using ACHN and A-498 ccRCC xenografts, sunitinib treatment resulted in tumor growth inhibition.[9] Another study reported that sunitinib treatment at 40 mg/kg caused regression of subcutaneous tumors in a patient-derived xenograft model.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.
In Vitro Kinase Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
dot
-
Materials: Purified recombinant kinases, kinase-specific peptide substrate, test compounds (CEP-11981, sunitinib), ATP, kinase assay buffer, and a detection kit.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the test compound, purified kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation of the substrate.
-
Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or ATP consumed.
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.[10]
-
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials: Renal cancer cell lines (e.g., 786-O, Caki-1), cell culture medium, test compounds, MTT reagent, and a solubilization solution.
-
Procedure:
-
Seed the renal cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate. Viable cells will convert MTT into formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Renal Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
dot
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Human renal cancer cells are injected either subcutaneously (under the skin) or orthotopically (into the kidney) of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., CEP-11981 or sunitinib) via a specified route (e.g., oral gavage), while the control group receives a vehicle.
-
Efficacy Evaluation: Tumor size is measured regularly using calipers. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size or weight in the treated group to the control group.[11][12]
Conclusion
This comparative guide highlights the distinct characteristics of this compound and sunitinib in the context of preclinical renal cancer models. CEP-11981 demonstrates a potent and specific inhibition of key angiogenic pathways, particularly VEGFR and TIE2. Sunitinib exhibits a broader kinase inhibition profile, targeting both angiogenic and tumor cell proliferative pathways. While sunitinib's efficacy in renal cancer is well-documented, the publicly available data for CEP-11981 in this specific cancer type is limited, despite its promising anti-angiogenic profile. Further preclinical studies directly comparing these two inhibitors under identical experimental conditions would be invaluable for a more definitive assessment of their relative therapeutic potential in renal cell carcinoma. It is important to note that the development of CEP-11981 was discontinued (B1498344) by its sponsor, the reasons for which are not publicly detailed.
References
- 1. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Editorial: in vitro and in vivo non-clinical models of kidney cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib Does Not Accelerate Tumor Growth in Patients with Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermittent sunitinib for metastatic renal cell carcinoma - Watch Related Videos [visualize.jove.com]
A Comparative Analysis of CEP-11981 Tosylate and Sorafenib in Oncology Research
In the landscape of targeted cancer therapies, both CEP-11981 tosylate and sorafenib (B1663141) have emerged as multi-kinase inhibitors with distinct profiles. This guide provides a comparative overview of their efficacy, mechanisms of action, and available clinical and preclinical data to assist researchers, scientists, and drug development professionals in their understanding of these two agents.
Mechanism of Action: A Tale of Two Kinase Inhibitors
This compound is an orally bioavailable inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR) and Tie2 receptor tyrosine kinases.[1] By selectively binding to these receptors, CEP-11981 is designed to inhibit endothelial cell migration, proliferation, and survival, thereby impeding angiogenesis, the formation of new blood vessels that tumors need to grow.[1] Its targets include VEGFR-1, VEGFR-2, Tie-2, fibroblast growth factor receptor-1 (FGFR1), proto-oncogene c-SRC, and Aurora A.[2]
Sorafenib , on the other hand, is a multi-kinase inhibitor that disrupts tumor cell proliferation and angiogenesis through a dual mechanism.[3][4] It inhibits the RAF/MEK/ERK signaling pathway within tumor cells by targeting RAF kinases (C-RAF, B-RAF, and mutant B-RAF).[3][4] Simultaneously, it exerts anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases, including VEGFR-1, -2, -3, and platelet-derived growth factor receptor (PDGFR)-β.[3][5] Sorafenib's broader target profile also includes c-KIT and FLT-3.[3]
Preclinical and Clinical Efficacy: A Summary of Findings
This compound: Preclinical studies have indicated that CEP-11981 exhibits anti-tumor activity in various cancer models, including urothelial carcinoma xenografts, where it demonstrated significant cytostatic effects attributed to the inhibition of angiogenesis.[6] A phase I clinical trial in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 97.4 mg/m².[7] While no complete or partial responses were observed, 44% of patients achieved stable disease.[7] Further clinical development of CEP-11981 was halted by the sponsor despite its acceptable tolerability.[7]
Sorafenib: Sorafenib has a more extensive clinical history and is approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and radioactive iodine-resistant advanced thyroid carcinoma.[8] In preclinical models, sorafenib has demonstrated broad-spectrum antitumor activity.[9][10] Phase III clinical trials have shown that sorafenib significantly improves overall survival (OS) and progression-free survival (PFS) in patients with advanced HCC.[11][12] For instance, the SHARP trial reported a median OS of 10.7 months for sorafenib compared to 7.9 months for placebo in HCC patients.[11]
Data Presentation
Table 1: Target Kinase Inhibition Profile
| Kinase Target | This compound | Sorafenib |
| VEGFR-1 | ✓ | ✓ [3] |
| VEGFR-2 | ✓ | ✓ [3] |
| VEGFR-3 | - | ✓ [3] |
| TIE2 | ✓ [1] | - |
| PDGFR-β | - | ✓ [3] |
| RAF (C-RAF, B-RAF) | - | ✓ [3] |
| FGFR1 | ✓ | ✓ [13] |
| c-KIT | - | ✓ [3] |
| FLT-3 | - | ✓ [3] |
| c-SRC | ✓ | - |
| Aurora A | ✓ | - |
Table 2: Summary of Clinical Efficacy Data
| Parameter | This compound (Phase I, Advanced Solid Tumors)[7] | Sorafenib (Phase III, Advanced HCC - SHARP Trial)[11] |
| Best Response | Stable Disease (44% of patients) | Partial Response |
| Median Overall Survival | Not Reported | 10.7 months |
| Progression-Free Survival | Not Reported | Not Reported in this study |
| Maximum Tolerated Dose | 97.4 mg/m² | 400 mg twice daily[14] |
Experimental Protocols
CEP-11981 Phase I Clinical Trial Methodology: Patients with advanced, relapsed, or refractory solid tumors received oral CEP-11981 once daily for the first 28 days of a 42-day cycle. Dose escalation followed a modified Fibonacci sequence, starting from 3.0 mg/m² up to 126.6 mg/m². The primary objectives were to determine the MTD, dose-limiting toxicities (DLTs), and to evaluate safety. Tumor response was a secondary endpoint.[2]
Sorafenib SHARP Phase III Clinical Trial Methodology: This international, double-blind, placebo-controlled trial enrolled 602 patients with advanced hepatocellular carcinoma who had not received prior systemic therapy. Patients were randomized to receive either 400 mg of sorafenib twice daily or a placebo. The primary endpoints were overall survival and time to symptomatic progression.[11]
Visualizing the Mechanisms
To illustrate the distinct signaling pathways targeted by each compound, the following diagrams are provided.
Caption: this compound signaling pathway inhibition.
Caption: Sorafenib's dual mechanism of action on signaling pathways.
Conclusion
This compound and sorafenib are both multi-targeted kinase inhibitors, but they possess distinct target profiles that translate to different mechanisms of action. Sorafenib has a well-established clinical record with proven efficacy in several cancer types, attributed to its dual action on tumor cell proliferation and angiogenesis. This compound showed promise in early clinical development as a potent anti-angiogenic agent, though its clinical journey was discontinued. For researchers, the differential kinase selectivity of these compounds offers valuable tools for investigating specific signaling pathways in cancer biology and for the development of future targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorafenib - Wikipedia [en.wikipedia.org]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Efficacy and safety of sorafenib in patients in the Asia-Pacific region with advanced hepatocellular carcinoma: a phase III randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to VEGFR2 Inhibition: CEP-11981 Tosylate vs. Axitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosine kinase inhibitors, CEP-11981 tosylate and axitinib (B1684631), with a focus on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document synthesizes available preclinical data to aid in the evaluation of these compounds for research and development purposes.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors are key mediators of angiogenesis, a critical process in tumor growth and metastasis. VEGFR2 is a primary transducer of VEGF signaling, making it a prominent target for anti-cancer therapies. This compound and axitinib are both potent inhibitors of VEGFR2, but differ in their selectivity and broader kinase inhibitory profiles. While no direct head-to-head studies have been published, this guide consolidates data from independent investigations to offer a comparative overview.
Mechanism of Action
Both this compound and axitinib are small molecule inhibitors that target the ATP-binding site of the VEGFR2 tyrosine kinase domain.[1][2] By competitively binding to this site, they block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1][2]
Data Presentation: Potency and Selectivity
The following table summarizes the inhibitory activity (IC50) of this compound and axitinib against VEGFR2 and other kinases. It is important to note that these values are derived from separate studies and experimental conditions may vary.
| Target Kinase | This compound IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR1 (Flt-1) | 3[3] | 0.1, 1.2 |
| VEGFR2 (KDR/Flk-1) | 4[3] | 0.2 |
| VEGFR3 (Flt-4) | - | 0.1-0.3 |
| Tie-2 | 22[3] | - |
| FGFR1 | 13[3] | - |
| c-SRC | 37[3] | - |
| Aurora A | 42[3] | - |
| PDGFRβ | - | 1.6[4] |
| c-KIT | - | 1.7[4] |
Data compiled from multiple sources. Direct comparison should be made with caution.
Axitinib demonstrates exceptionally potent inhibition of the VEGFR family, with IC50 values in the low to sub-nanomolar range, and is highly selective for these receptors.[4] CEP-11981 is also a potent inhibitor of VEGFR1 and VEGFR2, but exhibits a broader kinase inhibition profile, targeting other receptor tyrosine kinases involved in angiogenesis such as Tie-2 and FGFR1, as well as other kinases like c-SRC and Aurora A.[3]
Signaling Pathway and Inhibition
The following diagram illustrates the VEGFR2 signaling pathway and the points of inhibition for both this compound and axitinib.
Caption: VEGFR2 signaling pathway and points of inhibition.
Experimental Protocols
The following are representative protocols for determining the in vitro and cell-based inhibition of VEGFR2.
In Vitro Biochemical Kinase Assay for IC50 Determination
This protocol outlines a general procedure for measuring the direct inhibition of recombinant VEGFR2 kinase activity.
1. Reagents and Materials:
-
Recombinant human VEGFR2 kinase domain.
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
ATP.
-
VEGFR2 substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (this compound, axitinib) dissolved in DMSO.
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader capable of luminescence detection.
2. Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add a solution of VEGFR2 kinase and substrate to the wells of a 384-well plate.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for VEGFR2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a kinase activity detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based VEGFR2 Autophosphorylation Assay
This protocol measures the ability of an inhibitor to block VEGF-induced VEGFR2 autophosphorylation in a cellular context.
1. Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR2.
-
Cell culture medium.
-
Recombinant human VEGF-A.
-
Test compounds (this compound, axitinib) dissolved in DMSO.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total VEGFR2.
-
Western blot or ELISA reagents.
2. Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total VEGFR2 using Western blotting or ELISA.
-
Quantify the band intensities or absorbance values and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
In Vivo Efficacy
While direct comparative in vivo studies are lacking, independent preclinical studies have demonstrated the anti-tumor and anti-angiogenic efficacy of both compounds in various xenograft models.[2][5]
Clinical Development
Axitinib is an FDA-approved drug for the treatment of advanced renal cell carcinoma.[2] In contrast, the clinical development of CEP-11981 was discontinued (B1498344) after a Phase I trial, despite showing acceptable tolerability.[6]
Conclusion
Both this compound and axitinib are potent inhibitors of VEGFR2. Axitinib is a highly potent and selective inhibitor of the VEGFR family. CEP-11981, while also a potent VEGFR inhibitor, has a broader kinase inhibitory profile. The choice between these inhibitors for research purposes will depend on the specific scientific question being addressed, particularly whether a selective VEGFR inhibitor or a multi-targeted agent is more appropriate for the experimental context. The provided data and protocols serve as a valuable resource for researchers investigating the role of VEGFR2 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Anti-Angiogenic Inhibitors of CEP-11981 Tosylate
For researchers, scientists, and drug development professionals in the field of oncology and angiogenesis, the selection of a potent and selective anti-angiogenic inhibitor is a critical decision. CEP-11981 (also known as ESK981) is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and the TIE2 receptor.[1][2][3] It also demonstrates inhibitory effects on other kinases such as c-SRC and Aurora A.[3][4] While CEP-11981 showed promise in preclinical studies, its clinical development was ultimately discontinued.[5] This guide provides a comprehensive comparison of alternative TKIs that target the key pathways modulated by CEP-11981, supported by quantitative data and detailed experimental methodologies to inform the selection of suitable alternatives for research and development.
The primary signaling pathways targeted by these inhibitors—VEGFR, FGFR, and Platelet-Derived Growth Factor Receptor (PDGFR)—are crucial for tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with oxygen and nutrients.[6][7] By inhibiting these receptor tyrosine kinases, these agents can effectively block tumor growth and metastasis.[8] This guide will focus on inhibitors of these three major families of receptor tyrosine kinases.
Comparative Analysis of Inhibitor Potency
The efficacy of tyrosine kinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables provide a quantitative comparison of various inhibitors against key angiogenic receptors. Lower IC50 values are indicative of higher potency.
Table 1: VEGFR Family Inhibitors
| Inhibitor | VEGFR1 (Flt-1) IC50 (nM) | VEGFR2 (KDR/Flk-1) IC50 (nM) | VEGFR3 (Flt-4) IC50 (nM) |
| CEP-11981 | 3[3][4] | 4[3][4] | N/A |
| Axitinib | 0.1[9] | 0.2[8][9] | 0.1-0.3[9] |
| Cabozantinib | N/A | 0.035[10] | N/A |
| Lenvatinib | N/A | 4.0[11] | 5.2[11] |
| Pazopanib | 10[9][10] | 30[8][9][10] | 47[9][10] |
| Regorafenib | 13[10] | 4.2[10] | 46[10] |
| Sorafenib | N/A | 90[8][11] | 20[11][12] |
| Sunitinib | N/A | 9[8] | N/A |
| Fruquintinib | 33[10] | 0.35[10] | 35[10] |
| Nintedanib | 34[9][13] | 13[9][13] | 13[9][13] |
Table 2: FGFR Family Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| CEP-11981 | 13[3][4] | N/A | N/A | N/A |
| Erdafitinib | 1.2[14] | 2.5[14] | 3.0[14] | 5.7[14] |
| Pemigatinib | 0.4[14] | 0.5[14] | 1.2[14] | 30[14] |
| Infigratinib (BGJ398) | 0.9[13] | 1.4[13] | 1.0[13] | >40-fold selective vs FGFR4[13] |
| Futibatinib (TAS-120) | 1.8[13] | 1.4[13] | 1.6[13] | 3.7[13] |
| Lenvatinib | Inhibits FGFR1-4[9][14] | Inhibits FGFR1-4[9][14] | Inhibits FGFR1-4[9][14] | Inhibits FGFR1-4[9][14] |
| Nintedanib | 69[9][13] | 37[9][13] | 108[9][13] | N/A |
| Pazopanib | 140[9][10] | N/A | N/A | N/A |
| Dovitinib | 8 | 9 | N/A | N/A |
| LY2874455 | 2.8[13] | 2.6[13] | 6.4[13] | 6.0[13] |
Table 3: PDGFR Family Inhibitors
| Inhibitor | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) |
| Imatinib | N/A | 100[9] |
| Nintedanib | 59[9][13] | 65[9][13] |
| Pazopanib | N/A | 84[9][10] |
| Sorafenib | N/A | 57[11][12] |
| Sunitinib | N/A | N/A |
| Axitinib | N/A | 1.6[9] |
| Ponatinib | 1.1[14] | N/A |
| Crenolanib | Kd: 2.1[9] | Kd: 3.2[9] |
| CP-673451 | 10[9][12] | 1[9][12] |
| Seralutinib | 8[12] | 10[12] |
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways for VEGFR, FGFR, and PDGFR, highlighting the point of inhibition by the respective tyrosine kinase inhibitors.
Caption: VEGFR Signaling Pathway and TKI Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. altmeyers.org [altmeyers.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Validating Cellular Target Engagement of CEP-11981 Tosylate: A Comparative Guide
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of CEP-11981 tosylate, a multi-targeted tyrosine kinase inhibitor (TKI). We will compare its performance with other well-established TKIs, Sunitinib and Axitinib, and provide detailed experimental protocols and supporting data for researchers in drug development.
CEP-11981 is an orally active TKI that primarily targets key receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2 (TEK receptor tyrosine kinase), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] It also exhibits inhibitory activity against c-SRC and Aurora A.[4] Validating that a compound like CEP-11981 reaches and interacts with its intended targets within a cellular context is a critical step in preclinical and clinical development.[5]
Comparative Analysis of Kinase Inhibitors
To objectively assess the efficacy of CEP-11981, its cellular potency is compared against Sunitinib and Axitinib, two widely recognized multi-targeted TKIs. The following table summarizes their half-maximal inhibitory concentrations (IC50) in cellular assays, providing a quantitative measure of their potency against key angiogenic targets.
Table 1: Comparative Cellular IC50 Values of Multi-Targeted Kinase Inhibitors
| Target | CEP-11981 (nM) | Sunitinib (nM) | Axitinib (nM) |
| VEGFR1 | 3[4] | ~80[6] | 0.1[7] |
| VEGFR2 | 4[4] | 10[8] | 0.2[7] |
| VEGFR3 | Not Reported | ~80[6] | 0.1-0.3[7] |
| TIE2 | 22[4] | >1000[9] | 13[9] |
| FGFR1 | 13[4] | >100[8] | Not Reported |
| PDGFRβ | Not Reported | 10[8] | 1.6[7] |
Note: IC50 values are compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. They serve as a reference for relative potency.
Visualizing the Targeted Signaling Pathway
CEP-11981 and its counterparts inhibit the phosphorylation and activation of multiple receptor tyrosine kinases. This disruption blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.
Experimental Protocols for Target Engagement
Validating that a compound engages its target in a cellular environment is essential. Below are detailed protocols for two common and robust methods: Western Blot for analyzing protein phosphorylation and the Cellular Thermal Shift Assay (CETSA) for detecting direct target binding.
Western Blot for Phospho-Receptor Tyrosine Kinase Inhibition
This method directly measures the intended pharmacological effect of a kinase inhibitor—the reduction of receptor phosphorylation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate human umbilical vein endothelial cells (HUVECs) and culture until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.[10]
-
Pre-treat cells with various concentrations of CEP-11981, Sunitinib, or Axitinib for 1-2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL VEGF-A for VEGFR2, or 100 ng/mL Angiopoietin-1 for TIE2) for 10-15 minutes.[10]
-
-
Protein Extraction:
-
Immediately place plates on ice and wash twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST. For phospho-antibodies, BSA is recommended to reduce background.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2 (Tyr1175)) and a primary antibody for the total protein as a loading control on a separate blot or after stripping.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Representative Data:
The following table shows hypothetical, yet representative, data from a Western Blot experiment quantifying the inhibition of VEGF-A-induced VEGFR2 phosphorylation in HUVECs.
Table 2: Inhibition of VEGFR2 Phosphorylation in HUVECs
| Compound | Concentration (nM) | % Inhibition of p-VEGFR2 (Normalized to Vehicle) |
| CEP-11981 | 1 | 25% |
| 10 | 78% | |
| 100 | 95% | |
| Sunitinib | 1 | 15% |
| 10 | 65% | |
| 100 | 92% | |
| Axitinib | 0.1 | 30% |
| 1 | 85% | |
| 10 | 98% |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[11][12]
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment and Heating:
-
Culture cells (e.g., a cell line overexpressing the target kinase) to a high density.
-
Treat the cells with the test compound (e.g., 10 µM CEP-11981) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler.[11]
-
-
Lysis and Protein Analysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Carefully transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the amount of soluble target protein in each sample by Western Blot, as described in the previous protocol.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control (100% soluble).
-
Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and therefore, engagement.
-
Representative Data:
Table 3: CETSA Melt Curve Data for TIE2
| Temperature (°C) | % Soluble TIE2 (Vehicle) | % Soluble TIE2 (10 µM CEP-11981) |
| 40 | 100 | 100 |
| 44 | 98 | 100 |
| 48 | 95 | 99 |
| 52 | 80 | 96 |
| 56 | 50 | 85 |
| 60 | 20 | 60 |
| 64 | 5 | 30 |
Comparison of Target Engagement Assays
Choosing the appropriate assay depends on the specific research question and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Synthesis and biological profile of the pan-vascular endothelial growth factor receptor/tyrosine kinase with immunoglobulin and epidermal growth factor-like homology domains 2 (VEGF-R/TIE-2) inhibitor 11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (CEP-11981): a novel oncology therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Cross-Validation of CEP-11981 Tosylate Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the multi-targeted tyrosine kinase inhibitor, CEP-11981 tosylate, with the effects of small interfering RNA (siRNA)-mediated knockdown of its primary targets. The objective is to offer a clear, data-driven cross-validation of the inhibitor's on-target effects, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Introduction to this compound and Target Validation
This compound is an orally active, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Tyrosine-protein kinase receptor (TIE-2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] To ensure that the observed biological effects of a small molecule inhibitor like CEP-11981 are indeed due to its interaction with its intended targets, it is crucial to cross-validate these effects with a target-specific genetic approach, such as siRNA.
siRNA technology allows for the specific knockdown of a target protein's expression, thereby mimicking the inhibitory effect of a highly specific drug.[4][5][6] By comparing the phenotypic outcomes of CEP-11981 treatment with those of siRNA-mediated knockdown of its targets, researchers can gain greater confidence in the on-target activity of the compound.
Comparative Analysis of On-Target Effects
This section presents a comparative summary of the inhibitory effects of this compound and siRNA targeting its key receptors. The data is compiled from various preclinical studies and is presented to facilitate a comparative understanding.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| TIE-2 | 22 |
| FGFR1 | 13 |
IC50 values represent the concentration of CEP-11981 required to inhibit 50% of the kinase activity in enzymatic assays.
Table 2: Comparison of this compound and siRNA Effects on Endothelial Cell Functions
| Target | Treatment | Assay | Endpoint | Result |
| VEGFR-2 | CEP-11981 | Endothelial Cell Proliferation | Inhibition of VEGF-induced proliferation | Potent Inhibition |
| VEGFR-2 siRNA | Endothelial Cell Proliferation | Reduction in cell viability | Significant Reduction | |
| CEP-11981 | Endothelial Tube Formation | Inhibition of tube formation | Potent Inhibition | |
| VEGFR-2 siRNA | Endothelial Tube Formation | Reduced tube formation | Significant Reduction | |
| TIE-2 | CEP-11981 | Endothelial Cell Migration | Inhibition of Ang-1 induced migration | Potent Inhibition |
| TIE-2 siRNA | Endothelial Cell Migration | Reduced cell migration | Significant Reduction | |
| CEP-11981 | In vivo Angiogenesis | Reduction in microvessel density | Dose-dependent reduction | |
| TIE-2 siRNA | In vivo Angiogenesis | Reduced tumor vascularity | Significant Reduction | |
| FGFR1 | CEP-11981 | Cancer Cell Proliferation | Inhibition of FGF-2 induced proliferation | Potent Inhibition |
| FGFR1 siRNA | Cancer Cell Proliferation | Reduced cell proliferation | Significant Reduction |
Note: The data in Table 2 is a qualitative summary from multiple sources. Direct quantitative comparison is challenging due to variations in experimental conditions across different studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches used for validation, the following diagrams are provided.
VEGF/VEGFR-2 signaling pathway and points of inhibition.
Angiopoietin/TIE-2 signaling pathway and points of inhibition.
General experimental workflow for cross-validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection
-
Cell Seeding: Plate endothelial cells (e.g., HUVECs) or cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: For each well, dilute the specific siRNA (targeting VEGFR, TIE2, or FGFR1) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western Blot).
Western Blot Analysis for Protein Knockdown and Phosphorylation
-
Cell Lysis: After treatment with CEP-11981 or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., total VEGFR-2, phospho-VEGFR-2, TIE-2, FGFR1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Endothelial Cell Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed endothelial cells, previously treated with CEP-11981 or transfected with siRNA, onto the Matrigel-coated wells in a small volume of medium.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging and Quantification: Visualize the formation of capillary-like structures (tubes) using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of CEP-11981 or transfect with specific and control siRNAs.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Conclusion
The cross-validation of this compound's effects with siRNA-mediated knockdown of its primary targets—VEGFRs, TIE-2, and FGFR1—provides strong evidence for its on-target mechanism of action. Both approaches lead to similar phenotypic outcomes, including the inhibition of endothelial cell proliferation, migration, and tube formation, as well as the suppression of tumor cell growth. This comparative guide, with its supporting data and detailed protocols, serves as a valuable resource for researchers in the fields of oncology and drug development, facilitating a deeper understanding of the therapeutic potential of multi-targeted kinase inhibitors and the importance of rigorous target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Treatment with Tie2-siRNA in combination with carboplatin suppresses the growth of Ishikawa human endometrial carcinoma cell xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiopoietin-2 inhibition using siRNA or the peptide antagonist L1–10 results in antitumor activity in human neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiopoietin-2 differentially regulates angiogenesis through TIE2 and integrin signaling - PMC [pmc.ncbi.nlm.nih.gov]
CEP-11981 tosylate efficacy compared to other pan-VEGFR inhibitors
An Objective Comparison of Leading Pan-VEGFR Inhibitors in Preclinical Research
Introduction
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the physiological process involving the growth of new blood vessels. In oncology, pathological angiogenesis is a hallmark of cancer, essential for tumor growth, invasion, and metastasis. Consequently, the VEGF receptors (VEGFRs) have become prime targets for cancer therapy. Pan-VEGFR inhibitors, a class of tyrosine kinase inhibitors (TKIs), are designed to block the activity of multiple VEGFR subtypes, thereby inhibiting tumor-associated blood vessel formation and progression.
Initial searches for "CEP-11981 tosylate" did not yield specific information on a compound with this designation in publicly available scientific literature. Therefore, this guide provides a comparative analysis of five well-characterized and clinically relevant pan-VEGFR inhibitors: Axitinib (B1684631), Lenvatinib, Pazopanib (B1684535), Sorafenib, and Sunitinib. This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their preclinical efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Angiogenesis Engine
Pan-VEGFR inhibitors function by competing with ATP for the binding site on the intracellular catalytic domain of VEGFR tyrosine kinases. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[1][2][3] While all five inhibitors share this primary mechanism, their efficacy is influenced by their potency against different VEGFR subtypes (VEGFR-1, -2, and -3) and their selectivity profile across other receptor tyrosine kinases (RTKs) implicated in tumor growth, such as platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and the KIT proto-oncogene.[3][4][5][6]
VEGFR Signaling Pathway and Point of Inhibition.
Comparative Efficacy: In Vitro Kinase Inhibition
Table 1: In Vitro Kinase Inhibition Profile (IC50 in nM)
| Target Kinase | Axitinib | Lenvatinib | Pazopanib | Sorafenib | Sunitinib |
|---|---|---|---|---|---|
| VEGFR-1 (Flt-1) | 0.1[5] | 22 | 10 | 15 | 3 |
| VEGFR-2 (KDR) | 0.2[5] | 4 | 30 | 90[6] | 80[6] |
| VEGFR-3 (Flt-4) | 0.1-0.3[5] | 5 | 47 | 20[6] | 7 |
| PDGFR-α | 5[5] | 51 | 67 | - | 19 |
| PDGFR-β | 1.6[5] | 39 | 84 | 57[6] | 2[10][11] |
| FGFR-1 | - | 46 | - | - | >1000 |
| c-KIT | 1.7[5] | 71 | 140 | 68[6] | 13 |
| B-Raf | - | - | 135 | 22[6] | - |
| c-Raf | - | - | - | 6[6] | - |
| RET | - | 41 | - | 50[6] | 114 |
Comparative Efficacy: In Vivo Antitumor Activity
Preclinical in vivo studies using tumor xenograft models are critical for evaluating the therapeutic potential of these inhibitors. The data consistently show that oral administration of these compounds leads to significant tumor growth inhibition across a wide range of cancer types. This anti-tumor activity is frequently associated with a reduction in microvessel density, inhibition of VEGFR phosphorylation in the tumor, and an increase in tumor cell apoptosis.[12][13]
Table 2: Summary of In Vivo Preclinical Antitumor Efficacy
| Inhibitor | Tumor Model | Animal Model | Key Findings |
|---|---|---|---|
| Axitinib | Human Pancreatic (BxPC-3), Lung (NCI-H460), Colon (Colo205) Xenografts | Mice | Dose-dependent tumor growth inhibition; associated with reduced microvessel density and increased apoptosis.[12] |
| Glioblastoma (U87, MGG4) Orthotopic Models | Mice | Significantly extended survival associated with decreased tumor-associated vascularity.[14] | |
| Lenvatinib | Human Thyroid Cancer (8505C, T-T) Xenografts | Mice | Significant tumor growth inhibition; reduced tumor angiogenesis. |
| Pazopanib | Renal Cell Carcinoma (Caki-1) Xenograft | Mice | Demonstrated antitumor activity.[15] |
| Dedifferentiated Solitary Fibrous Tumour Xenograft | SCID Mice | Showed lower antitumor activity (21% TVI) compared to other agents like Sorafenib (78%) and Sunitinib (65%).[16][17] | |
| Sorafenib | Human Renal Cell Carcinoma (786-O) Xenograft | Mice | Dose-dependent tumor growth inhibition; tumor stabilization at higher doses.[13] |
| Human Colon (HT-29) Xenograft | Mice | Tumor growth inhibition correlated with decreased ERK phosphorylation and reduced neovascularization.[13] | |
| Sunitinib | Multiple Human Tumor Xenografts | Nude Mice | Broad and potent anti-tumor activity, causing tumor regression in some models. |
TVI: Tumor Volume Inhibition
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections detail the standard methodologies used to generate the efficacy data presented in this guide.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To determine the IC50 value of an inhibitor against a target kinase (e.g., VEGFR-2).
Methodology:
-
Preparation: Recombinant human VEGFR-2 kinase is prepared in a kinase buffer. The test inhibitor is serially diluted to various concentrations.
-
Reaction Setup: The kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and the diluted inhibitor are added to the wells of a microtiter plate. Control wells contain the vehicle (DMSO) instead of the inhibitor.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated (e.g., 30-60 minutes at 30°C) to allow for substrate phosphorylation.[18]
-
Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. A common method is a luminescence-based assay like the ADP-Glo™ Kinase Assay.[18][19]
-
Analysis: The luminescence signal is read by a plate reader. The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.[18]
Workflow for an In Vitro Kinase Inhibition Assay.
In Vivo Tumor Xenograft Study
This in vivo assay evaluates the anti-tumor efficacy of an inhibitor in a living organism, typically immunodeficient mice.
Objective: To assess the ability of a test inhibitor to suppress tumor growth in vivo.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., U87 glioblastoma, A549 lung cancer) are subcutaneously or orthotopically injected into immunodeficient mice (e.g., Nude or SCID mice).[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 80-100 mm³).[16]
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test inhibitor (e.g., via oral gavage) daily or on a specified schedule. The control group receives a vehicle.[18]
-
Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated using the formula: (Length × Width²)/2. Animal body weight and general health are also monitored.[18]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Key endpoints include tumor growth inhibition (TGI), tumor regression, and in some studies, overall survival.[14]
-
Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry (e.g., for microvessel density marker CD31) or western blotting to assess target inhibition.[12]
References
- 1. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 8. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical and clinical evidence of activity of pazopanib in solitary fibrous tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of TIE2 Inhibitors: CEP-11981 Tosylate, Rebastinib, and Pexmetinib
For Researchers, Scientists, and Drug Development Professionals
The TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) signaling pathway is a critical regulator of angiogenesis, vascular stability, and inflammation, making it a compelling target in oncology and other diseases. This guide provides a detailed head-to-head comparison of three prominent TIE2 inhibitors: CEP-11981 tosylate, rebastinib (B1684436), and pexmetinib (B1683776) (ARRY-614), with a focus on their biochemical potency, selectivity, preclinical efficacy, and clinical trial data.
Introduction to TIE2 Inhibition
The TIE2 receptor and its ligands, the angiopoietins (Ang), play a pivotal role in vascular homeostasis. Dysregulation of the Ang/TIE2 axis is implicated in tumor angiogenesis and metastasis.[1] Inhibiting TIE2 can disrupt these pathological processes, offering a promising therapeutic strategy. This comparison guide will delve into the distinct profiles of this compound, a multi-targeted inhibitor, rebastinib, a potent and selective TIE2 inhibitor, and pexmetinib, a dual TIE2 and p38 MAPK inhibitor, to aid researchers in selecting the appropriate tool for their specific research needs.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the kinome. High selectivity can minimize off-target effects and associated toxicities.
| Kinase | This compound IC50 (nM) [2] | Rebastinib IC50 (nM) | Pexmetinib (ARRY-614) IC50 (nM) [3] |
| TIE2 | 22 | 6 [4] | 1 |
| VEGFR1 | 3 | - | 47 |
| VEGFR2 | 4 | - | - |
| VEGFR3 | - | - | 42 |
| FGFR1 | 13 | - | 28 |
| c-SRC | 37 | 34[4] | - |
| Aurora A | 42 | - | - |
| ABL1 | - | 0.8[5] | 4 |
| ABL1 (T315I) | - | 4[5] | - |
| FLT3 | - | 2[4] | - |
| KDR | - | 4[4] | - |
| LYN | - | 29[4] | 25 |
| HCK | - | 40[4] | 26 |
| p38α | - | - | 35 |
| p38β | - | - | 26 |
Summary of Kinase Selectivity:
-
This compound is a multi-targeted inhibitor with potent activity against VEGFRs, FGFR1, and TIE2.[2]
-
Rebastinib demonstrates high potency for TIE2 and also inhibits ABL1 and SRC family kinases.[4][5]
-
Pexmetinib (ARRY-614) is a potent dual inhibitor of TIE2 and p38 MAPK, with additional activity against ABL and other kinases.[3]
Preclinical In Vivo Efficacy
Preclinical animal models are crucial for evaluating the anti-tumor activity of TIE2 inhibitors. The following table summarizes key findings from in vivo studies.
| Inhibitor | Cancer Model | Key Findings |
| This compound | Urothelial Carcinoma (RT4 xenograft) | Significantly arrested tumor growth at 5 mg/kg daily oral dose.[6] |
| Rebastinib | Breast Cancer (PyMT model) | 75% inhibition of primary tumor growth and a 71% reduction in lung metastases.[7] |
| Breast Cancer (MDA-MB-231 xenograft) | 47.7% suppression of mean tumor volume at a dose of 150 mg/kg.[8] | |
| Pexmetinib (ARRY-614) | Acute Myeloid Leukemia (AML) | Inhibited leukemic proliferation and stimulated normal hematopoiesis in primary MDS/AML samples.[9] |
Clinical Trial Data
The clinical development of these TIE2 inhibitors provides insights into their safety, tolerability, and preliminary efficacy in patients.
| Inhibitor | Phase | Cancer Type | Maximum Tolerated Dose (MTD) | Key Adverse Events | Efficacy Highlights |
| This compound | Phase I | Advanced Solid Tumors | 97.4 mg/m² | Fatigue, nausea, diarrhea, neutropenia.[2][10] | 44% of patients achieved stable disease.[2][10] |
| Rebastinib | Phase Ib | HER2-Negative Metastatic Breast Cancer | 100 mg twice daily (in combination) | Muscular weakness, myalgias, increased intraocular pressure. | Objective response in 22% of evaluable patients.[11] |
| Pexmetinib (ARRY-614) | Phase I | Myelodysplastic Syndromes (MDS) | Not reached for once-daily dosing | Rash, diarrhea, dry skin, fatigue, anorexia. | Hematologic improvement in 32% of patients.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Simplified TIE2 signaling pathway.
Caption: Workflow for detecting TIE2 phosphorylation.
Caption: Logical relationship of the TIE2 inhibitors.
Experimental Protocols
In Vitro TIE2 Kinase Inhibition Assay (LanthaScreen™)
This protocol is a generalized procedure for determining the in vitro potency of inhibitors against TIE2 kinase.
-
Reagent Preparation : Prepare a 2X kinase/antibody mixture and a 4X tracer solution in the appropriate kinase buffer.
-
Compound Preparation : Perform serial dilutions of the test compound (e.g., CEP-11981, rebastinib, pexmetinib) in the assay buffer.
-
Assay Plate Setup : Add 4 µL of the serially diluted compound to the wells of a 384-well plate.
-
Kinase Reaction : Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Tracer Addition : Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis : Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular TIE2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibition of TIE2 autophosphorylation in a cellular context.[13]
-
Cell Culture and Treatment : Culture endothelial cells (e.g., HUVECs) to 70-80% confluency. Starve the cells in a low-serum medium and then treat with the TIE2 inhibitor for a specified time before stimulating with Angiopoietin-1.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE : Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated TIE2 (p-TIE2) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the p-TIE2 signal to total TIE2 or a loading control.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of TIE2 inhibitors in a mouse xenograft model.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Randomization : When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer the TIE2 inhibitor (e.g., by oral gavage) at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint : At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).
-
Data Analysis : Calculate the tumor growth inhibition (TGI) percentage and perform statistical analysis to determine the significance of the treatment effect.
Conclusion
This compound, rebastinib, and pexmetinib are all potent inhibitors of TIE2 with distinct kinase selectivity profiles and preclinical/clinical activity. CEP-11981's multi-targeted nature may be advantageous in cancers driven by multiple angiogenic pathways. Rebastinib's high potency and selectivity for TIE2 make it a valuable tool for specifically interrogating the role of TIE2 signaling. Pexmetinib's dual inhibition of TIE2 and p38 MAPK offers a unique mechanism of action, particularly relevant in hematological malignancies where both pathways are implicated. The choice of inhibitor will depend on the specific research question, the cancer model being studied, and the desired balance between target specificity and broader pathway inhibition. This guide provides a comprehensive resource to inform these critical decisions in the advancement of TIE2-targeted therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. xenograft.org [xenograft.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
Evaluating the Specificity of CEP-11981 Tosylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CEP-11981 tosylate is an orally active, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor effects. Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) crucial for angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis. This guide provides a comprehensive evaluation of the specificity of this compound, presenting experimental data, detailed methodologies, and comparisons with other relevant inhibitors to aid researchers in their drug development and discovery efforts.
Target Profile and Potency
This compound primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2 (TEK receptor tyrosine kinase), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] Biochemical assays have demonstrated its high potency against these targets.
A summary of the half-maximal inhibitory concentrations (IC50) for CEP-11981 against its primary and selected off-targets is presented in Table 1. This data highlights the compound's sub-nanomolar to low nanomolar potency against its intended targets.
| Target | IC50 (nM) | Kinase Family |
| VEGFR1 | 3 | Receptor Tyrosine Kinase |
| VEGFR2 | 4 | Receptor Tyrosine Kinase |
| TIE2 | 22 | Receptor Tyrosine Kinase |
| FGFR1 | 13 | Receptor Tyrosine Kinase |
| c-SRC | 37 | Non-receptor Tyrosine Kinase |
| Aurora A | 42 | Serine/Threonine Kinase |
| MST2 | <25 | Serine/Threonine Kinase |
| Table 1: In vitro inhibitory activity of this compound against primary and selected off-target kinases.[3][4] |
Comparative Kinase Selectivity
Sunitinib and Sorafenib are known to inhibit a broader range of kinases, including PDGFR and c-KIT, in addition to VEGFRs.[5][6] The focused targeting of CEP-11981 on the VEGFR and TIE2 pathways may offer a more specific anti-angiogenic profile with a potentially different spectrum of off-target effects. For instance, treatment-related grade 3/4 neutropenia was observed in the highest-dose cohorts of a phase I clinical trial of CEP-11981, suggesting potential off-target inhibition.[4][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
The diagram above illustrates the central role of VEGFR and TIE2 in mediating signals that lead to key processes in angiogenesis. CEP-11981 exerts its effect by blocking the activation of these receptors.
The workflow diagram outlines the systematic approach to characterizing the specificity of a kinase inhibitor, from initial biochemical screening to in vivo validation.
Experimental Protocols
The determination of the inhibitory activity of this compound involves a series of biochemical and cellular assays. The following are generalized protocols that represent the methodologies used to obtain the data presented in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Recombinant human kinases (e.g., VEGFR1, VEGFR2, TIE2, FGFR1)
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, radiometric [γ-32P]ATP)
-
Microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a radiometric assay, the incorporation of 32P into the substrate is quantified. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Inhibition Assay (e.g., Phosphorylation Assay)
Objective: To assess the ability of this compound to inhibit the phosphorylation of its target kinases in a cellular context.
Materials:
-
Human endothelial cells (e.g., HUVECs) or other relevant cell lines
-
Cell culture medium and supplements
-
This compound
-
Ligand for receptor stimulation (e.g., VEGF-A, Angiopoietin-1)
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for VEGFR2, TIE2, etc.)
-
Secondary antibodies (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Starve the cells in serum-free medium before treating with various concentrations of this compound for a defined period.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2 activation) for a short period to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-pVEGFR2).
-
Wash and incubate with a secondary antibody.
-
Detect the signal using an appropriate detection system.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. The inhibition of phosphorylation by this compound is determined by comparing the ratio of phosphorylated to total protein in treated versus untreated, ligand-stimulated cells.
Conclusion
This compound is a potent inhibitor of key pro-angiogenic receptor tyrosine kinases, namely VEGFRs, TIE2, and FGFR1. Its multi-targeted profile suggests a strong potential for inhibiting tumor-induced angiogenesis. While it demonstrates high potency against its primary targets, the observation of off-target effects in clinical settings, such as neutropenia, underscores the importance of a thorough understanding of its complete kinase selectivity profile. Further comprehensive kinase panel screening and direct comparative studies with other multi-targeted inhibitors would provide a more complete picture of its specificity and help in predicting its therapeutic window and potential side effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing the specificity of this compound and similar multi-targeted kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CEP-11981 Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor
An objective guide for researchers, scientists, and drug development professionals on the preclinical and clinical data of CEP-11981 tosylate in comparison to other multi-targeted tyrosine kinase inhibitors. Despite showing promise in early studies, the development of CEP-11981 was discontinued (B1498344) by its sponsor, limiting the availability of extensive comparative and reproducibility data.
This compound is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against key receptors involved in angiogenesis and tumor progression.[1][2] Preclinical data demonstrated its ability to inhibit Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Tie-2, Fibroblast Growth Factor Receptor-1 (FGFR-1), proto-oncogene c-SRC, and Aurora A.[1][2] However, further clinical development of the compound has been halted.[1][3] This guide provides a comparative summary of the available data for CEP-11981 and other TKIs with similar target profiles.
Biochemical Potency: A Comparative Overview
The in vitro inhibitory activity of CEP-11981 against its primary kinase targets is summarized below, alongside comparable data for other well-established multi-targeted TKIs. This table facilitates a direct comparison of biochemical potency.
| Target Kinase | CEP-11981 IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Pazopanib IC₅₀ (nM) | Axitinib IC₅₀ (nM) | Regorafenib (B1684635) IC₅₀ (nM) |
| VEGFR-1 | 3[1][2] | 26 | 1.2 | 10[4][5] | 0.1[6][7] | 13[8][9][10] |
| VEGFR-2 | 4[1][2] | 90[11][12] | 80[13][14] | 30[4][5][15] | 0.2[6][7] | 4.2[8][9][10] |
| VEGFR-3 | - | 20[11][12] | - | 47[4][5] | 0.1-0.3[6] | 46[8][9][10] |
| Tie-2 | 22[1][2] | - | - | - | - | 31[16] |
| FGFR-1 | 13[1][2] | 580 | - | 140[5] | - | - |
| c-SRC | 37[1][2] | - | - | - | - | - |
| Aurora A | 42[1][2] | - | - | - | - | - |
| PDGFRβ | - | 57[11][12] | 2[13][14] | 84[4][5] | 1.6[7] | 22[8][9] |
| c-Kit | - | 68[11][12] | - | 74[4][5] | 1.7 | 7[8][9] |
| Raf-1 | - | 6[11] | - | - | - | 2.5[8][9] |
| B-Raf | - | 22[11] | - | - | - | 28[9] |
| RET | - | 43 | - | - | - | 1.5[8][9] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by CEP-11981 and a general workflow for evaluating the efficacy of tyrosine kinase inhibitors.
Clinical Trial Data for CEP-11981
A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of CEP-11981 in patients with advanced, relapsed, or refractory solid tumors.[1][3]
| Clinical Trial Parameter | Result |
| Phase | I |
| Patient Population | Advanced, relapsed, or refractory solid tumors |
| Dosing Schedule | Oral, once daily[1] |
| Maximum Tolerated Dose (MTD) | 97.4 mg/m²[1][3] |
| Dose-Limiting Toxicities (DLTs) at 126.6 mg/m² | Grade 4 neutropenia, Grade 3 T-wave inversion with chest heaviness and fatigue[1][3] |
| Most Frequent Adverse Events (any grade) | Fatigue, nausea, diarrhea, decreased appetite, abdominal pain, back pain, vomiting, constipation, headache, dizziness, and dyspnea[1][3] |
| Efficacy | No complete or partial responses were observed. However, 44% of patients achieved stable disease at ≥ 6 weeks.[1][3] |
| Development Status | Further development by the sponsor has ceased.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of standard protocols for key assays used in the characterization of tyrosine kinase inhibitors.
In Vitro Kinase Assay (Determination of IC₅₀)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup : A reaction mixture is prepared containing the purified kinase, a substrate (e.g., a synthetic peptide), and a buffer solution.
-
Inhibitor Addition : The test compound (e.g., CEP-11981) is added at various concentrations.
-
Initiation : The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection : The amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.[17][18][19]
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding : Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[20][21]
-
Compound Treatment : The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).[20][21]
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22]
-
Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[22]
-
Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[21]
-
Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value is determined.
Western Blot for Phospho-Protein Detection
This technique is used to assess the effect of an inhibitor on the phosphorylation of its target kinase and downstream signaling proteins within cells.
-
Cell Lysis : Cells treated with the inhibitor are lysed to extract proteins. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of proteins.[23][24]
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]
-
Blocking : The membrane is incubated in a blocking solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein.
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection : A chemiluminescent substrate is added, and the signal is detected, indicating the presence and relative amount of the phosphorylated protein.[23][24]
-
Re-probing : The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading and to assess the overall protein level.[26]
References
- 1. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 5. Population Pharmacokinetic Analysis of Pazopanib in Patients and Determination of Target AUC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axitinib | AG-013736 | targeted tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. tandfonline.com [tandfonline.com]
- 26. m.youtube.com [m.youtube.com]
A Comparative Guide: CEP-11981 Tosylate vs. Bevacizumab in Anti-Angiogenic Therapy
For researchers and professionals in drug development, understanding the nuanced differences between anti-angiogenic agents is paramount for advancing cancer therapy. This guide provides a detailed, objective comparison of CEP-11981 tosylate and bevacizumab, focusing on their distinct mechanisms of action, supported by available preclinical and clinical data.
Overview of Mechanisms of Action
Bevacizumab , a well-established therapeutic, is a humanized monoclonal antibody that specifically targets and neutralizes vascular endothelial growth factor-A (VEGF-A).[1] By binding to circulating VEGF-A, bevacizumab prevents its interaction with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This blockade inhibits downstream signaling pathways, ultimately leading to the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]
This compound , in contrast, is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI) with a broader spectrum of activity.[2] It is a multi-targeted inhibitor that blocks the activity of several receptor tyrosine kinases involved in angiogenesis, including VEGFR-1, VEGFR-2, VEGFR-3, TIE2 (the receptor for angiopoietins), and fibroblast growth factor receptor 1 (FGFR1).[3][4] This multi-targeted approach aims to overcome potential resistance mechanisms that may arise from the upregulation of alternative angiogenic pathways when only the VEGF-A pathway is inhibited.
Signaling Pathways
The distinct mechanisms of this compound and bevacizumab result in the inhibition of different sets of signaling cascades.
Bevacizumab Signaling Pathway
Bevacizumab acts extracellularly by sequestering VEGF-A, thereby preventing the activation of VEGFRs on endothelial cells. This leads to the downregulation of key signaling pathways that promote endothelial cell proliferation, migration, and survival.
References
- 1. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 2. Facebook [cancer.gov]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking CEP-11981 Tosylate Against Next-Generation TKIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor properties.[1][2][3][4] Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1-3), TIE2, and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3][4] While the development of CEP-11981 was discontinued (B1498344) by its sponsor, its unique kinase inhibition profile serves as a valuable benchmark for evaluating the performance of next-generation TKIs that have since entered clinical practice or are in late-stage development. This guide provides an objective comparison of this compound against four prominent next-generation TKIs with overlapping targets: Regorafenib, Cabozantinib, Lenvatinib, and Nintedanib. The comparative data presented herein is collated from various preclinical and clinical studies to aid researchers in understanding the relative potency, selectivity, and efficacy of these compounds.
Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the comparator next-generation TKIs against a panel of key tyrosine kinases. It is important to note that these values are derived from various biochemical and cell-based assays, and direct comparisons should be made with consideration of the different experimental conditions.
| Target Kinase | CEP-11981 | Regorafenib | Cabozantinib | Lenvatinib | Nintedanib |
| VEGFR1 (Flt-1) | - | 13 nM[5][6] | 12 nM[7][8] | 22 nM[9] | 34 nM[10] |
| VEGFR2 (KDR) | - | 4.2 nM[5][6] | 0.035 nM[7][8][11] | 4.0 nM[9] | 13 nM[10] |
| VEGFR3 (Flt-4) | - | 46 nM[5][6] | 6 nM[7][8] | 5.2 nM[9] | 13 nM[10] |
| TIE2 | - | 311 nM[12] | 14.3 nM[7][8][11] | - | - |
| FGFR1 | - | 202 nM[12] | - | 46 nM[9] | 69 nM[10] |
| FGFR2 | - | - | - | - | 37 nM[10] |
| FGFR3 | - | - | - | - | 108 nM[10] |
| PDGFRβ | - | 22 nM[5][6] | 234 nM[8] | 100 nM[9] | 65 nM[10] |
| c-KIT | - | 7 nM[5][6] | 4.6 nM[7][8][11] | - | - |
| RET | - | 1.5 nM[5][6] | 5.2 nM[7][8][11] | - | - |
| c-MET | - | - | 1.3 nM[7][8][11] | - | - |
| AXL | - | - | 7 nM[7][8][11] | - | - |
| Raf-1 | - | 2.5 nM[5][6] | - | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound (ESK981 tosylate) | 酪氨酸激酶抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CEP-11981 Tosylate
For Research Use Only. Not for human or veterinary use. [1]
The following provides a comprehensive guide for the proper disposal of CEP-11981 tosylate, a research chemical identified as an orally bioavailable inhibitor of vascular endothelial growth factor receptor (VEGFR) and Tie2 receptor tyrosine kinases.[1][2] In the absence of a specific Safety Data Sheet (SDS), this compound should be handled and disposed of as hazardous chemical waste. Adherence to institutional and local regulations is paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
While detailed toxicological properties for this compound are not thoroughly investigated, it is prudent to treat it as a potentially hazardous substance. Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, use a NIOSH-approved respirator.[3] |
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Empty Containers:
Labeling and Storage
All waste containers must be properly labeled and stored to ensure safety and compliance.
-
Labeling:
-
Storage:
-
Store waste in a designated Satellite Accumulation Area that is near the point of generation and under the control of laboratory personnel.[1][4]
-
Ensure the container is kept closed except when adding waste.[1][6]
-
Use secondary containment (e.g., a tray or bin) to capture any potential leaks.[4]
-
Segregate the waste container from incompatible materials.[6][7]
-
Disposal Procedure
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3][7]
-
Do not dispose of this compound in the regular trash or down the drain.[7][8][9]
-
Contact your EHS office to schedule a pickup for the hazardous waste container.[1]
-
Provide them with all necessary information about the waste as indicated on the hazardous waste tag.
Experimental Workflow: Disposal of this compound
The following diagram illustrates the standard operating procedure for the disposal of solid this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
